molecular formula C6H6BrClN2 B1267653 5-Bromo-3-chlorobenzene-1,2-diamine CAS No. 16429-44-0

5-Bromo-3-chlorobenzene-1,2-diamine

Cat. No.: B1267653
CAS No.: 16429-44-0
M. Wt: 221.48 g/mol
InChI Key: VLJIODKDXFJLRA-UHFFFAOYSA-N
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Description

5-Bromo-3-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522091. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJIODKDXFJLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325949
Record name 5-bromo-3-chlorobenzene-1,2-diamine
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Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16429-44-0
Record name 16429-44-0
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Record name 5-bromo-3-chlorobenzene-1,2-diamine
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-chlorobenzene-1,2-diamine (CAS No: 16429-44-0), a halogenated ortho-phenylenediamine. This molecule serves as a critical and versatile building block in modern chemical synthesis, particularly in the fields of medicinal chemistry and material science. Its unique substitution pattern, featuring two adjacent nucleophilic amino groups and two distinct halogen atoms, offers a rich landscape for synthetic manipulation. We will explore its core chemical properties, reactivity, synthesis, and applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically appearing as a white to beige powder or crystalline solid.[1] Its identity and fundamental properties are summarized below. Understanding these parameters is the first step in its effective use in any experimental workflow.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 16429-44-0[3][4]
Molecular Formula C₆H₆BrClN₂[2][3]
Molecular Weight 221.48 g/mol [2][3][4]
SMILES C1=C(C=C(C(=C1N)N)Cl)Br[2][3]
InChI Key VLJIODKDXFJLRA-UHFFFAOYSA-N[2][3]
Table 2: Physicochemical Data
PropertyValueSource
Physical Form Solid (Powder or crystal)[1][3]
Melting Point 57-60 °C[1][3]
Assay/Purity ≥97% (Typical)[3]
Storage Temperature 2-8°C[1][3]

Structural Analysis and Chemical Reactivity

The utility of this compound stems directly from its structure. The ortho-diamine functionality is a classical precursor for a vast array of heterocyclic systems, while the halogen atoms provide orthogonal synthetic handles for cross-coupling reactions.

Caption: Molecular structure and key reactive sites.

  • Ortho-Diamine Reactivity : The two adjacent amino groups are nucleophilic and readily undergo condensation reactions with 1,2-dielectrophiles. This is the cornerstone of its utility, providing access to:

    • Benzimidazoles : Reaction with aldehydes or carboxylic acids (or their derivatives) is a high-yield pathway to substituted benzimidazoles, a privileged scaffold in medicinal chemistry.

    • Quinoxalines : Condensation with α-dicarbonyl compounds produces quinoxalines, another important heterocyclic core.

    • Phenazines : Reaction with catechols can yield phenazine structures. The choice of reaction partner allows for precise control over the resulting heterocyclic system, making this a strategic starting material.

  • Halogen Reactivity : The presence of both bromine and chlorine atoms allows for selective, stepwise functionalization, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

    • Causality of Selectivity : The C-Br bond is generally more reactive (weaker bond energy) than the C-Cl bond in palladium-catalyzed cross-coupling. This differential reactivity is a key synthetic advantage, enabling a bromine-selective coupling first, leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is critical for building molecular complexity in a controlled manner.

A Plausible Synthetic Workflow

While multiple specific synthetic routes may exist, a common and logical approach to synthesizing substituted phenylenediamines involves the reduction of a corresponding dinitro or nitro-amino precursor. The following workflow illustrates a plausible, generalized pathway.

Synthesis_Workflow start 1-Bromo-3-chloro-2-nitrobenzene step1 Nitration start->step1 intermediate 1-Bromo-5-chloro-2,4-dinitrobenzene step1->intermediate step2 Selective Reduction (e.g., Na₂S, (NH₄)₂S) intermediate->step2 intermediate2 4-Bromo-6-chloro-3-nitroaniline step2->intermediate2 step3 Full Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) intermediate2->step3 product This compound step3->product

Caption: Generalized synthetic workflow for preparation.

Protocol: Illustrative Reduction of a Nitro-Aniline Precursor

This protocol describes the final reduction step. It is a self-validating system; completion can be monitored by TLC and the product verified by spectroscopic methods.

Objective: To reduce the nitro group of a precursor like 4-Bromo-6-chloro-3-nitroaniline to yield the target diamine.

Materials:

  • 4-Bromo-6-chloro-3-nitroaniline (1 equivalent)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the nitro-aniline precursor in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate to the suspension. Slowly add concentrated HCl while stirring. Causality: The reaction is exothermic; slow addition controls the temperature. SnCl₂ in acidic medium is a classical and robust reducing agent for aromatic nitro groups.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH > 8). Trustworthiness: This step is critical. The product is an amine, which is basic. It will be protonated and water-soluble in the acidic reaction mixture. Basification deprotonates the diamine, making it extractable into an organic solvent. Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization Profile

Unambiguous characterization is essential. The following data are predicted based on the structure and are typical for what researchers should expect to observe.

Table 3: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (δ 6.5-7.5 ppm).- A broad singlet for the two NH₂ groups (δ 3.5-5.0 ppm), which is exchangeable with D₂O.
¹³C NMR - Six distinct signals in the aromatic region (δ 100-150 ppm).- Two carbons attached to nitrogen will be significantly shifted.- Carbons attached to bromine and chlorine will show characteristic shifts.
IR Spectroscopy - N-H stretching of the primary amine as two distinct bands in the 3300-3500 cm⁻¹ region.- N-H bending around 1600-1650 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region (<1000 cm⁻¹).
Mass Spec (EI) - A complex molecular ion (M⁺) peak cluster due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1), resulting in characteristic M, M+2, M+4, and M+6 peaks. The monoisotopic mass is 219.94029 Da.[2]

Applications in Drug Discovery and Material Science

The true value of this compound lies in its application as an intermediate. Its structure is predisposed to the creation of high-value, complex molecules.

Application start 5-Bromo-3-chloro- benzene-1,2-diamine reagent1 + R-CHO (Aldehyde) start->reagent1 reagent2 + R-CO-CO-R' (alpha-Diketone) start->reagent2 reagent3 Pd-Catalyzed Cross-Coupling start->reagent3 product1 Substituted Benzimidazole Scaffold reagent1->product1 product2 Substituted Quinoxaline Scaffold reagent2->product2 product3 Complex Arylated Derivatives reagent3->product3

Caption: Application as a versatile synthetic scaffold.

  • Drug Discovery : As a halogenated diamine, this compound is an ideal starting point for kinase inhibitors, antivirals, and other therapeutic agents where a rigid, planar heterocyclic core is required for binding to a biological target. The halogen atoms can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or to serve as vectors for further diversification, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs). The "beyond rule of 5" (bRo5) chemical space, which includes many complex molecules like PROTACs, is a rich source of new oral drugs for difficult targets.[5]

  • Material Science : The diamine functionality can be used to synthesize polyimides or other high-performance polymers, where the halogen atoms can enhance properties like flame retardancy.[6] Furthermore, it can act as a ligand for creating metal-organic frameworks (MOFs) or organic electronic materials.[6]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is classified as hazardous and must be handled with appropriate care.

Table 4: GHS Hazard Information
CodeStatementClassificationSource
H314 Causes severe skin burns and eye damageSkin Corrosion 1B[2][3]
H317 May cause an allergic skin reactionSkin Sensitization 1[2][3]
H319 Causes serious eye irritationEye Irritation[7]
H335 May cause respiratory irritationSTOT SE 3[7]
Mandatory Handling Protocol
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Lab Coat: A flame-retardant lab coat is required.

  • Handling Practices: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability and to prevent oxidation of the amine groups, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[9]

References

An In-depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 5-Bromo-3-chlorobenzene-1,2-diamine, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, and its critical role as a versatile scaffold in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and protein degraders.

Core Molecular Attributes

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a pivotal starting material in the synthesis of various heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and two adjacent amino groups on a benzene ring, provides multiple reactive sites for strategic molecular elaboration.

The fundamental properties of this compound are summarized below:

PropertyValueSource(s)
Chemical Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
IUPAC Name This compound[1]
CAS Number 16429-44-0[1]
Physical Form Solid[2]
Melting Point 57-60 °C[2]
Canonical SMILES C1=C(C=C(C(=C1N)N)Cl)Br[1]
InChIKey VLJIODKDXFJLRA-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While multiple synthetic routes exist for halogenated anilines, a common and reliable pathway involves the nitration of a substituted benzene, followed by selective reduction. A plausible and robust synthesis initiates from 3-bromo-5-chloroaniline.

Experimental Protocol: Synthesis of 3-Bromo-5-chloro-1,2-diamine

This protocol outlines a hypothetical, yet chemically sound, two-step synthesis starting from 3-bromo-5-chloroaniline.

Step 1: Nitration of 3-Bromo-5-chloroaniline to yield 3-Bromo-5-chloro-1,2-dinitrobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-chloroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise to the flask, ensuring the temperature is maintained below 10 °C. The ortho-para directing effect of the amine group, deactivated by protonation in strong acid, and the meta-directing effects of the halogens guide the nitration.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture carefully onto crushed ice. The solid precipitate, 3-bromo-5-chloro-1,2-dinitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 3-Bromo-5-chloro-1,2-dinitrobenzene to this compound

  • Reaction Setup: Suspend the synthesized 3-bromo-5-chloro-1,2-dinitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Reduction: Heat the mixture to reflux and add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The use of a metal-acid system like iron powder in acetic or hydrochloric acid is also a viable alternative.[3]

  • Reaction Monitoring: Continue refluxing for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of reactive functional groups makes this compound a highly valuable building block in medicinal chemistry. The ortho-diamine moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous FDA-approved drugs.[4][5]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many small molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The ortho-phenylenediamine structure of the title compound can readily undergo condensation reactions with various electrophiles (e.g., carboxylic acids, aldehydes, or their derivatives) to form a benzimidazole ring.

The bromine and chlorine atoms provide two key advantages:

  • Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability and target engagement.

  • Vectors for Further Functionalization: The aryl halides can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional functionalities to optimize potency, selectivity, and pharmacokinetic properties.

For example, the condensation of this compound with a suitable carboxylic acid derivative can lead to the formation of a 2-substituted-5-bromo-7-chlorobenzimidazole, a core structure that can be further elaborated into potent kinase inhibitors.

Role in Targeted Protein Degradation (PROTACs)

Targeted protein degradation using technologies like PROTACs (Proteolysis-Targeting Chimeras) is a rapidly emerging therapeutic modality. A vendor of a structurally similar compound, 3-Bromo-5-chlorobenzene-1,2-diamine, lists it within the "Protein Degrader Building Blocks" family, suggesting the utility of this scaffold in the field.[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The benzimidazole scaffold, readily synthesized from this compound, can serve as a core component of a PROTAC, linking the target-binding warhead to the E3 ligase ligand. The halogen atoms provide convenient points for attaching the linker element, a critical component for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Caption: Application workflow in medicinal chemistry.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Each signal would likely appear as a doublet due to meta-coupling. A broad singlet corresponding to the four protons of the two amine groups would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazard Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B) and may cause an allergic skin reaction (Skin Sensitization 1).

  • Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a strategically important intermediate in modern pharmaceutical research. Its pre-functionalized scaffold, featuring ortho-diamine and halogen substituents, provides a direct and versatile entry point for the synthesis of complex heterocyclic systems like benzimidazoles. The demonstrated utility of such scaffolds in high-value therapeutic areas, including kinase inhibition and targeted protein degradation, underscores the significance of this compound for drug discovery programs aiming to develop novel and effective medicines.

References

An In-Depth Technical Guide to 5-Bromo-3-chlorobenzene-1,2-diamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chlorobenzene-1,2-diamine is a halogenated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring vicinal amino groups flanked by bromine and chlorine atoms, makes it a strategic precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic route, detailed characterization, safety protocols, and its utility in the development of novel chemical entities.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • IUPAC Name: this compound[1][2]

  • Synonyms: 1,2-Diamino-5-bromo-3-chlorobenzene, 5-Bromo-3-chloro-1,2-phenylenediamine[3][4][5]

  • CAS Number: 16429-44-0[2][3][4][5]

  • Molecular Formula: C₆H₆BrClN₂[2][4][6]

  • InChI Key: VLJIODKDXFJLRA-UHFFFAOYSA-N[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 221.48 g/mol [2][3][4]
Appearance White to beige solid (powder or crystals)[4]
Melting Point 57-60 °C[3][4]
Storage Temperature 2-8°C[3][4]

Section 2: Proposed Synthesis Protocol

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Reduction A 3-Chloroaniline B N-(3-chlorophenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(3-chloro-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D N-(5-bromo-3-chloro-2-nitrophenyl)acetamide C->D NBS, H₂SO₄ E 5-Bromo-3-chloro-2-nitroaniline D->E HCl, Ethanol, Reflux F This compound E->F SnCl₂, HCl

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Chloroaniline

  • To a solution of 3-chloroaniline (1.0 eq) in pyridine (3.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-chlorophenyl)acetamide.

Rationale: The acetylation of the amino group serves to protect it and moderate its activating effect, allowing for more controlled subsequent electrophilic aromatic substitution reactions.

Step 2: Nitration of N-(3-chlorophenyl)acetamide

  • To a stirred solution of N-(3-chlorophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-chloro-2-nitrophenyl)acetamide.

Rationale: The acetamido group is an ortho-, para-director. Nitration is expected to occur primarily at the ortho position due to the directing effects of both the acetamido and chloro substituents.

Step 3: Bromination of N-(3-chloro-2-nitrophenyl)acetamide

  • To a solution of N-(3-chloro-2-nitrophenyl)acetamide (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to afford N-(5-bromo-3-chloro-2-nitrophenyl)acetamide.

Rationale: The existing substituents direct the electrophilic bromination to the C5 position.

Step 4: Hydrolysis of N-(5-bromo-3-chloro-2-nitrophenyl)acetamide

  • Suspend N-(5-bromo-3-chloro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

  • Heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield 5-Bromo-3-chloro-2-nitroaniline.

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the free amine.

Step 5: Reduction of 5-Bromo-3-chloro-2-nitroaniline

  • To a solution of 5-Bromo-3-chloro-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise at 0 °C.

  • After the addition, allow the mixture to stir at room temperature for 3 hours.

  • Basify the reaction mixture with a concentrated NaOH solution until a pH of >10 is reached.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Rationale: The nitro group is selectively reduced to an amino group using tin(II) chloride in acidic media, a classic and reliable method for this transformation.

Section 3: Structural Elucidation and Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 6.85 (d, J = 2.0 Hz, 1H)Ar-H
~ 6.70 (d, J = 2.0 Hz, 1H)Ar-H
~ 4.0 (br s, 4H)-NH₂

Interpretation: The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons, with a small coupling constant characteristic of meta-coupling. A broad singlet integrating to four protons would correspond to the two amino groups. The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 220, 222, and 224, reflecting the isotopic distribution of bromine and chlorine.

  • Major Fragments: Loss of a bromine radical ([M-Br]⁺), loss of a chlorine radical ([M-Cl]⁺), and subsequent loss of HCN from the amine groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3400 - 3200N-H stretching (symmetric and asymmetric)
1620 - 1580N-H bending (scissoring)
1500 - 1400C=C aromatic ring stretching
850 - 750C-H out-of-plane bending
700 - 600C-Br stretching
800 - 600C-Cl stretching

Section 4: Applications in Drug Development and Agrochemical Synthesis

This compound is a key intermediate for the synthesis of various heterocyclic systems, particularly benzimidazoles and quinoxalines. These scaffolds are prevalent in many biologically active molecules.

Synthesis of Benzimidazoles

The reaction of this compound with various aldehydes or carboxylic acids provides a straightforward route to substituted benzimidazoles. These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[10]

G A This compound C Substituted Benzimidazole A->C B Substituted Aldehyde (R-CHO) B->C

Caption: General scheme for the synthesis of benzimidazoles.

Synthesis of Quinoxalines

Condensation of this compound with 1,2-dicarbonyl compounds yields quinoxaline derivatives.[11][12] The quinoxaline ring system is a core structure in several approved drugs and is a focus of ongoing research in drug discovery for its diverse biological activities.

G A This compound C Substituted Quinoxaline A->C B 1,2-Dicarbonyl Compound B->C

Caption: General scheme for the synthesis of quinoxalines.

Utility in Agrochemicals

The halogenated phenylenediamine scaffold can also be incorporated into novel pesticides and herbicides. The presence of halogen atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final molecule to its biological target.[13]

Section 5: Safety, Handling, and Disposal

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Information
  • Pictograms:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Signal Word: Danger

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H317: May cause an allergic skin reaction.[3]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Halogenated organic waste should be collected in a designated, properly labeled container.

  • Do not mix with non-halogenated waste streams.

Conclusion

This compound is a valuable, albeit not widely commercially available, chemical intermediate. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of multiple reactive sites and halogen substituents makes it an attractive starting material for the construction of complex heterocyclic molecules with potential applications in the pharmaceutical and agrochemical industries. Proper handling and disposal are crucial due to its hazardous nature. This guide provides a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

Introduction: The Strategic Value of the 5-Bromo-3-chlorobenzene-1,2-diamine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the synthesis, properties, and applications of structural analogs and derivatives of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a comprehensive overview of the core chemistry and therapeutic potential of this versatile scaffold.

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of bromo and chloro substituents on the benzene ring offers several advantages in medicinal chemistry:

  • Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, electronic character, and metabolic stability of the resulting derivatives. This allows for the fine-tuning of pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

  • Direction of Synthetic Reactions: The electronic-withdrawing nature of the halogens can influence the regioselectivity of subsequent cyclization reactions.

  • Formation of Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, leading to increased half-life and duration of action of drug candidates.

This guide will delve into the synthesis of key derivatives, including benzimidazoles, quinoxalines, and other related heterocyclic systems, and discuss their potential as therapeutic agents.

Key Structural Analogs and Derivatives: Synthesis and Properties

The vicinal diamino groups of this compound are poised for cyclization with a variety of electrophilic reagents, leading to the formation of several important classes of heterocyclic compounds.

Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The synthesis of 6-bromo-8-chloro-substituted benzimidazoles from this compound is a straightforward yet powerful strategy for generating novel bioactive molecules.

The most common and versatile method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization.[3] This can be achieved through various protocols, including one-pot and microwave-assisted methods.[4][5][6]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-bromo-8-chloro-1H-benzimidazoles

This protocol describes a general, efficient one-pot synthesis of 2-aryl-substituted benzimidazoles from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (15 mL).

  • Add ammonium chloride (0.2 mmol) to the solution.

  • Reflux the reaction mixture at 80-90°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-aryl-6-bromo-8-chloro-1H-benzimidazole.

Expected Outcome: This method is anticipated to provide good to excellent yields of the desired benzimidazole derivatives. The presence of electron-donating or electron-withdrawing groups on the aldehyde may influence the reaction rate and yield.

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the 2-aryl ring.[7][8]

  • Antimicrobial Activity: Halogenated benzimidazoles have demonstrated significant antimicrobial activity.[9][10] The bromo and chloro substituents on the benzimidazole core are expected to enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. Further substitution on the 2-aryl ring with electron-withdrawing groups can modulate the electronic properties of the molecule, which may be crucial for interaction with microbial targets. Some studies have shown that 5-halobenzimidazole derivatives are promising broad-spectrum antimicrobial candidates.[7]

  • Anticancer Activity: The substitution pattern on the benzimidazole scaffold is critical for anticancer activity. The position and nature of substituents can influence the molecule's ability to interact with various targets, such as kinases and tubulin.

Table 1: Predicted Spectroscopic Data for a Representative 6-Bromo-8-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

Spectroscopic TechniqueExpected Chemical Shifts/Signals
¹H NMR (in DMSO-d₆)δ 12.5-13.5 (s, 1H, N-H), 7.8-8.2 (m, 2H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.8-3.9 (s, 3H, OCH₃)
¹³C NMR (in DMSO-d₆)δ 160-162 (C-OCH₃), 150-155 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 55-56 (OCH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₀BrClN₂O: 335.97, found ~336.0
Quinoxalines: Versatile Building Blocks for Anticancer Agents

Quinoxalines are another class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their broad spectrum of biological activities, particularly their anticancer properties.[11][12] The condensation of this compound with α-dicarbonyl compounds provides a direct route to 6-bromo-8-chloro-substituted quinoxalines.

The synthesis of quinoxalines is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.[13][14][15][16][17]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diaryl-6-bromo-8-chloroquinoxalines

This protocol outlines a rapid and efficient microwave-assisted synthesis of 2,3-diaryl-substituted quinoxalines.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol/Water (1:1)

  • Iodine (catalytic amount)

Procedure:

  • In a microwave reaction vessel, combine this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (2 mL).

  • Add a catalytic amount of iodine (5 mol%).

  • Seal the vessel and irradiate in a microwave synthesizer at a suitable temperature and power (e.g., 100°C, 150 W) for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add dichloromethane (10 mL) and wash with 5% sodium thiosulfate solution to remove the iodine catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,3-diaryl-6-bromo-8-chloroquinoxaline.

Causality Behind Choices: The use of microwave irradiation significantly accelerates the reaction rate, reducing reaction times from hours to minutes.[14] Iodine is a mild and effective catalyst for this condensation reaction.[17] The ethanol/water solvent system is environmentally friendly and allows for efficient microwave heating.

Quinoxaline derivatives have been extensively investigated as anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[11][12][18][19][20]

  • Mechanism of Action: Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Influence of Halogenation: The presence of bromo and chloro substituents on the quinoxaline ring can enhance their anticancer activity.[21] These halogens can increase the lipophilicity of the compounds, potentially leading to better cell permeability and accumulation in cancer cells. Furthermore, they can engage in specific interactions with the target proteins, contributing to higher binding affinity.

Table 2: Representative Cytotoxicity Data for Quinoxaline Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-based derivativesPC-3 (Prostate)2.11 - 4.11[18]
N-allyl quinoxaline derivativeA549 (Lung)0.86[19]
N-allyl quinoxaline derivativeMCF-7 (Breast)1.06[19]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[12]
Other Promising Derivatives

The reactivity of this compound extends beyond the synthesis of benzimidazoles and quinoxalines, offering access to other important heterocyclic systems.

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antibacterial and anticancer properties.[8][22][23][24] The synthesis of halogenated phenazines from this compound can be achieved through oxidative cyclization reactions. The structure-activity relationship of phenazine derivatives suggests that halogenation can significantly impact their biological activity.[8][22][23][24]

1,5-Benzodiazepines are seven-membered heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and anti-inflammatory effects.[2][25] The condensation of this compound with ketones or β-diketones provides a route to 6-bromo-8-chloro-substituted 1,5-benzodiazepines.[26]

Visualization of Synthetic Pathways and Logical Relationships

Diagram 1: Synthetic Pathways from this compound

Synthetic_Pathways cluster_derivatives Key Derivatives start This compound benzimidazole 6-Bromo-8-chloro- 1H-benzimidazoles start->benzimidazole Aldehydes, Oxidative Cyclization quinoxaline 6-Bromo-8-chloro- quinoxalines start->quinoxaline α-Dicarbonyls, Condensation phenazine Halogenated Phenazines start->phenazine Oxidative Cyclization benzodiazepine 6-Bromo-8-chloro- 1,5-benzodiazepines start->benzodiazepine Ketones/β-Diketones, Condensation Workflow A Synthesis of Derivatives (e.g., Benzimidazoles, Quinoxalines) B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Biological Evaluation (e.g., Antimicrobial, Anticancer Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F

References

Physical properties of 5-Bromo-3-chlorobenzene-1,2-diamine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-chlorobenzene-1,2-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a focused examination of the core physical properties of this compound, a substituted aromatic diamine of interest in synthetic chemistry and drug discovery. The primary focus is on its melting point and solubility characteristics, which are critical parameters for its synthesis, purification, formulation, and application. This document outlines both the established data for this compound and the detailed experimental methodologies for the empirical determination of these properties, offering researchers and drug development professionals a comprehensive resource for its handling and application.

Introduction

This compound is a halogenated aromatic diamine with the molecular formula C₆H₆BrClN₂. Its structural features—a benzene ring substituted with two adjacent amino groups, a bromine atom, and a chlorine atom—make it a versatile intermediate in the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is paramount for its effective use in research and development. The melting point serves as a crucial indicator of purity, while the solubility profile dictates the choice of solvents for reactions, purification, and formulation. This guide provides an in-depth analysis of these properties, grounded in established experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its identification and handling in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₆H₆BrClN₂[1][2][3]
Molecular Weight 221.48 g/mol [1][3]
Appearance White to beige powder, crystals, or chunks[1][2]
Melting Point 57-60 °C[1][2]
CAS Number 16429-44-0[1][3]

Melting Point Determination and Significance

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range.[4] The observed melting point range of 57-60 °C for this compound is a key specification for its identity and purity.[1][2] A broader melting range or a depression in the melting point typically indicates the presence of impurities.

Causality in Experimental Design

The choice of a slow heating rate (approximately 1-2 °C per minute) as the substance approaches its melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to an inaccurate reading because the temperature of the sample will lag behind the temperature of the thermometer. The use of a finely powdered, dry sample ensures uniform heat transfer throughout the material.[4]

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus (e.g., a Mel-Temp apparatus).

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Digital melting point apparatus

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures efficient packing and heat transfer.[4]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of packed sample is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: Set the apparatus to heat rapidly to get an approximate melting point. This will inform the more precise measurement to follow.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample.

  • Heating and Observation: Begin heating at a rate that allows the temperature to rise at approximately 1-2 °C per minute as the expected melting point is approached.

  • Record the Melting Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the 57-60 °C range.[1][2]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Grind sample to a fine powder prep2 Pack 2-3 mm of sample into a capillary tube prep1->prep2 measure1 Insert capillary into apparatus prep2->measure1 measure2 Heat rapidly for approximate M.P. measure1->measure2 measure3 Cool down and insert new sample measure2->measure3 measure4 Heat slowly (1-2 °C/min) near M.P. measure3->measure4 data1 Record T1: First liquid drop appears measure4->data1 data2 Record T2: All solid has melted data1->data2 data3 Report melting range as T1 - T2 data2->data3

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The solubility of this compound is governed by its molecular structure. The presence of two polar amino (-NH₂) groups allows for hydrogen bonding with protic solvents. However, the large, nonpolar aromatic ring and the halogen substituents (Br and Cl) contribute to its solubility in organic solvents.

As an amine, this compound is expected to be weakly basic.[5] Therefore, its solubility in aqueous solutions is expected to increase significantly in the presence of an acid due to the formation of a more soluble ammonium salt (protonation of the amino groups).

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Test tubes and a test tube rack

  • Spatula

  • Vortex mixer (optional)

  • Solvents:

    • Deionized water

    • 5% Aqueous HCl

    • 5% Aqueous NaOH

    • Methanol

    • Ethanol

    • Acetone

    • Dichloromethane

    • Toluene

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of the compound to a series of clean, dry test tubes.

  • Solvent Addition: To the first test tube, add 1 mL of the first solvent (e.g., deionized water).

  • Mixing: Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat for All Solvents: Repeat steps 2-4 for each of the solvents listed.

  • Heating for Insoluble Samples: For any sample that is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Allow the solution to cool back to room temperature and observe if the compound precipitates.

  • Reporting: Record the solubility of the compound in each solvent as "soluble," "partially soluble," or "insoluble" at room temperature. Note any changes upon heating.

Workflow for Solubility Testing

SolubilityWorkflow start Place ~25 mg of compound in a test tube add_solvent Add 1 mL of solvent start->add_solvent mix Agitate vigorously for 60 seconds add_solvent->mix observe Observe for dissolution mix->observe soluble Record as 'Soluble' observe->soluble Complete Dissolution insoluble_check Is solid remaining? observe->insoluble_check Incomplete Dissolution insoluble Record as 'Insoluble' insoluble_check->insoluble No visible change partially_soluble Record as 'Partially Soluble' insoluble_check->partially_soluble Some solid dissolved

Caption: A systematic workflow for qualitative solubility testing.

Conclusion

The physical properties of this compound, particularly its melting point of 57-60 °C and its characteristic solubility profile, are fundamental parameters for its application in scientific research and drug development. The melting point serves as a reliable and straightforward indicator of its purity. Its expected solubility in organic solvents and acidic aqueous solutions guides the selection of appropriate conditions for its use in chemical synthesis and purification processes. The standardized protocols provided in this guide ensure that researchers can reliably verify these properties and handle the compound with a high degree of confidence.

References

Spectroscopic Blueprint of 5-Bromo-3-chlorobenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-3-chlorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles to ensure the highest degree of scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic diamine with the molecular formula C₆H₆BrClN₂ and a molecular weight of approximately 221.48 g/mol . The strategic placement of bromo, chloro, and two amino functional groups on the benzene ring results in a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structural integrity of the compound during synthesis and downstream applications.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the benzene ring.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The electron-donating amino groups and the electron-withdrawing halogen substituents will influence the chemical shifts of the aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~ 7.0 - 7.5DoubletAromatic HThe two aromatic protons are in different chemical environments due to the substitution pattern. They are expected to appear as doublets due to coupling with each other.
~ 6.5 - 7.0DoubletAromatic HThe precise chemical shifts are influenced by the combined electronic effects of the substituents.
~ 4.0 - 5.0Broad SingletAmine (NH₂) ProtonsThe protons of the two amino groups are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 140 - 150C-NH₂The carbon atoms attached to the amino groups are expected to be significantly deshielded.
~ 130 - 140C-ClThe carbon atom bonded to the chlorine atom will be deshielded due to the electronegativity of chlorine.
~ 115 - 125C-BrThe carbon atom attached to the bromine atom will also be deshielded, though typically less so than the carbon attached to chlorine.
~ 110 - 130Aromatic C-HThe remaining two carbon atoms bonded to hydrogen will have chemical shifts in the typical aromatic region, influenced by the positions of the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a thin film from a solution. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the C-C and C-H bonds of the aromatic ring.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment
3400 - 3500N-H StretchPrimary amine (two bands expected for symmetric and asymmetric stretching)
3000 - 3100C-H StretchAromatic C-H
1600 - 1650N-H BendPrimary amine
1450 - 1600C=C StretchAromatic ring
1000 - 1200C-N StretchAryl amine
600 - 800C-Cl StretchAryl chloride
500 - 600C-Br StretchAryl bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

Molecular Ion (M⁺):

The molecular ion peak is expected around m/z 220, 222, and 224, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Key Fragmentation Pathways:

The fragmentation of this compound under EI conditions is likely to involve the loss of small molecules or radicals.

fragmentation M [C₆H₆BrClN₂]⁺ m/z ≈ 220, 222, 224 F1 Loss of H M->F1 - H• F2 Loss of NH₂ M->F2 - NH₂• F3 Loss of Cl M->F3 - Cl• F4 Loss of Br M->F4 - Br•

Caption: Predicted major fragmentation pathways for this compound.

Predicted Fragments:

m/z (approximate) Proposed Fragment
219, 221, 223[M-H]⁺
204, 206, 208[M-NH₂]⁺
185, 187[M-Cl]⁺
141, 143[M-Br]⁺

Conclusion

The predicted spectral data for this compound, based on fundamental principles of NMR, IR, and Mass Spectrometry, provide a comprehensive blueprint for the structural characterization of this important chemical intermediate. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and assess the quality of this compound in their work. The provided protocols for data acquisition offer a standardized approach to obtaining reliable and reproducible spectral data.

Methodological & Application

Application Note & Protocols: Versatile Synthetic Routes for Preparing Substituted Benzimidazoles from 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of novel substituted benzimidazoles, a scaffold of immense interest in medicinal chemistry and materials science. Starting from the readily available precursor, 5-bromo-3-chlorobenzene-1,2-diamine, we explore two robust and versatile synthetic strategies: the classic Phillips condensation with carboxylic acids and the modern, one-pot oxidative cyclocondensation with aldehydes. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also a deep dive into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Benzimidazole Scaffold and a Strategic Precursor

Benzimidazoles are a privileged class of N-heterocyclic compounds, forming the core structure of numerous pharmaceuticals, including proton pump inhibitors (e.g., Esomeprazole), anthelmintics (e.g., Albendazole), and anticancer agents.[1][2][3] Their unique structure allows for extensive functionalization, making them a cornerstone in drug discovery. The condensation of an o-phenylenediamine with a one-carbon electrophile (such as a carboxylic acid or an aldehyde) is the most fundamental and widely employed method for constructing the benzimidazole ring system.[4][5][6]

The starting material, This compound (CAS 16429-44-0), is a strategic choice for generating a library of novel benzimidazoles.[7][8] The distinct electronic properties and positions of the bromo and chloro substituents on the benzene ring offer two key advantages:

  • Modulation of Physicochemical Properties: The halogens significantly influence the pKa, lipophilicity, and metabolic stability of the final compounds.

  • Orthogonal Sites for Further Functionalization: The bromo and chloro groups can be selectively targeted in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of the benzimidazole core.

This guide will detail two primary synthetic pathways originating from this precursor.

Route 1: The Phillips Condensation with Carboxylic Acids

The Phillips condensation, first reported in 1928, is a reliable method involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[9] This reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

Mechanistic Rationale

The reaction is generally catalyzed by a mineral acid (e.g., HCl) or a strong organic acid like p-toluenesulfonic acid (p-TsOH).[9][10] The acid serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, and it facilitates the final dehydration step.

Phillips_Condensation Diamine 5-bromo-3-chloro- benzene-1,2-diamine Intermediate1 N-Acyl Intermediate Diamine->Intermediate1 Acylation RCOOH R-COOH (Carboxylic Acid) RCOOH->Intermediate1 Acylation H_plus H+ H_plus->Intermediate1 Acylation Intermediate2 Cyclized Intermediate (Tetrahedral) Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Bromo-4-chloro- 2-substituted-1H-benzimidazole Intermediate2->Product Dehydration (-H₂O) H2O H₂O Intermediate2->H2O

Caption: Mechanism of the Phillips Condensation.

Detailed Protocol 1: Synthesis of 6-Bromo-4-chloro-2-phenyl-1H-benzimidazole

This protocol describes the reaction of this compound with benzoic acid.

Materials:

  • This compound (1.00 g, 4.51 mmol, 1.0 equiv)

  • Benzoic acid (0.66 g, 5.42 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.17 g, 0.90 mmol, 0.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.51 mmol), benzoic acid (0.66 g, 5.42 mmol), and p-TsOH·H₂O (0.17 g, 0.90 mmol).[10]

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Senior Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. The starting diamine is UV active and will have a lower Rf than the more conjugated benzimidazole product.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration, washing the filter cake with copious amounts of deionized water (3 x 50 mL).

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from hot ethanol/water or purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Route 2: Oxidative Cyclocondensation with Aldehydes

A more contemporary and often higher-yielding approach is the one-pot condensation of an o-phenylenediamine with an aldehyde.[11][12] This method first forms a Schiff base, which cyclizes to a dihydrobenzimidazole intermediate. This intermediate is then oxidized in situ to the final aromatic product. A wide variety of catalysts and oxidants can be employed, offering flexibility in reaction conditions.[3][13]

Mechanistic Rationale

The reaction is versatile, allowing for the use of various catalysts, from simple Lewis acids to complex transition metal nanoparticles.[11][12][13] The catalyst activates the aldehyde carbonyl for the initial nucleophilic attack by the diamine. The oxidant is crucial for the final aromatization step. In some systems, atmospheric oxygen can serve as the terminal oxidant, making it a green and sustainable process.[4]

Aldehyde_Condensation Diamine 5-bromo-3-chloro- benzene-1,2-diamine Intermediate1 Schiff Base Intermediate Diamine->Intermediate1 Condensation (-H₂O) RCHO R-CHO (Aldehyde) RCHO->Intermediate1 Condensation (-H₂O) Catalyst Catalyst Intermediate2 Dihydrobenzimidazole Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Bromo-4-chloro- 2-substituted-1H-benzimidazole Intermediate2->Product Oxidation (-2H) Oxidant [O] Oxidant->Product Oxidation (-2H)

Caption: Mechanism of Oxidative Cyclocondensation.

Detailed Protocol 2: Synthesis of 6-Bromo-4-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

This protocol uses a mild, efficient catalyst system for the reaction with an electron-rich aromatic aldehyde.

Materials:

  • This compound (1.00 g, 4.51 mmol, 1.0 equiv)

  • 4-Methoxybenzaldehyde (0.67 g, 4.96 mmol, 1.1 equiv)

  • Copper(II) acetate (Cu(OAc)₂), (0.082 g, 0.45 mmol, 0.1 equiv)

  • Ethanol (25 mL)

  • Ammonium hydroxide solution (28-30%)

  • Ethyl acetate

  • Brine

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.51 mmol) and 4-methoxybenzaldehyde (0.67 g, 4.96 mmol) in ethanol (25 mL).

  • Add copper(II) acetate (0.082 g, 0.45 mmol) to the solution. The mixture will likely turn a shade of green or blue.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-5 hours. The reaction should be open to the air, which acts as the terminal oxidant.

    • Pro-Tip: The color of the reaction mixture may change as the reaction proceeds, which can be a useful visual indicator. Monitor the disappearance of the starting materials by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with a dilute ammonium hydroxide solution (2 x 25 mL) to remove the copper catalyst (the aqueous layer will turn deep blue).

  • Wash the organic layer with water (25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., eluting with 10-30% ethyl acetate in hexanes) to obtain the pure benzimidazole.

Comparative Data of Synthetic Routes

The following table summarizes expected outcomes for the synthesis of various 2-substituted-6-bromo-4-chloro-1H-benzimidazoles using the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

EntryRouteR-Group SourceCatalyst / ConditionsApprox. TimeExpected YieldProduct Name
1PhillipsBenzoic Acidp-TsOH, DMF, 120 °C5 h75-85%6-Bromo-4-chloro-2-phenyl-1H-benzimidazole
2PhillipsAcetic Acid4M HCl, 100 °C3 h80-90%6-Bromo-4-chloro-2-methyl-1H-benzimidazole
3OxidativeBenzaldehydeCu(OAc)₂, EtOH, Reflux4 h85-95%6-Bromo-4-chloro-2-phenyl-1H-benzimidazole
4Oxidative4-NitrobenzaldehydeFeCl₃/Al₂O₃, DMF, RT2 h88-96%6-Bromo-4-chloro-2-(4-nitrophenyl)-1H-benzimidazole[14]
5OxidativeCyclohexanecarboxaldehydeAir, Solvent-free, 140 °C1 h80-90%6-Bromo-4-chloro-2-cyclohexyl-1H-benzimidazole[4]

General Experimental Workflow

A robust and reproducible workflow is critical for successful synthesis and characterization.

Caption: Standard workflow for benzimidazole synthesis.

Conclusion

The synthesis of substituted benzimidazoles from this compound is readily achievable through well-established methodologies. The Phillips condensation offers a classic and reliable route using carboxylic acids, while modern oxidative cyclocondensation with aldehydes provides a highly efficient, versatile, and often greener alternative. The choice of method can be tailored based on the availability of starting materials, desired reaction conditions, and the specific substituent to be installed at the 2-position. The resulting halogenated benzimidazoles are valuable intermediates, primed for further diversification to explore new chemical space in drug discovery and materials science.

References

The Strategic Utility of 5-Bromo-3-chlorobenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. 5-Bromo-3-chlorobenzene-1,2-diamine, a di-halogenated ortho-phenylenediamine, has emerged as a valuable building block in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles, which form the core of numerous pharmaceutical agents. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, offering detailed protocols and insights into the chemical principles that underpin its utility.

Introduction to this compound: A Versatile Precursor

This compound (CAS No. 16429-44-0) is a solid organic compound with a molecular weight of 221.48 g/mol .[1] Its structure, featuring two adjacent amino groups and two different halogen substituents on the benzene ring, provides a unique combination of reactivity and functionality. The ortho-diamine moiety is primed for cyclocondensation reactions to form five-membered heterocyclic rings, while the bromo and chloro substituents offer orthogonal sites for further functionalization, typically through metal-catalyzed cross-coupling reactions. This multi-functional nature allows for the creation of diverse molecular scaffolds from a single, readily available starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16429-44-0[1]
Molecular Formula C₆H₆BrClN₂[1]
Molecular Weight 221.48 g/mol [1]
Appearance Solid[1]
Melting Point 57-60 °C[1]
Storage Temperature 2-8°C[1]

Core Application: Synthesis of Halogenated Benzimidazoles

The most prominent application of this compound is in the synthesis of halogenated benzimidazoles. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities, including antiviral, antifungal, anticancer, and antihypertensive agents.[2][3] The presence of halogen atoms on the benzimidazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to biological targets and improving metabolic stability.

The Phillips Benzimidazole Synthesis

A classic and widely used method for the synthesis of benzimidazoles is the Phillips cyclization, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3] This reaction proceeds through the formation of an initial amide linkage, followed by an intramolecular cyclization and dehydration to afford the benzimidazole ring.

Protocol 1: General Procedure for the Synthesis of 6-Bromo-4-chloro-1H-benzimidazole from this compound

This protocol describes a generalized Phillips cyclization reaction.

Materials:

  • This compound

  • Formic acid (or other desired carboxylic acid)

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution (10%)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and formic acid (excess, can be used as solvent).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 6-Bromo-4-chloro-1H-benzimidazole.

Causality Behind Experimental Choices:

  • Excess Formic Acid: Using formic acid as both a reactant and a solvent drives the reaction to completion according to Le Chatelier's principle and ensures a homogeneous reaction mixture.

  • Acid Catalyst: The hydrochloric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of the diamine.

  • Neutralization: The neutralization step is crucial for the precipitation of the benzimidazole product, which is often soluble in acidic conditions due to the basicity of the imidazole nitrogen atoms.

  • Recrystallization: This purification technique is effective for removing unreacted starting materials and side products, yielding a product of high purity.

Phillips_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Reflux with HCl (cat.) A->C B Formic Acid B->C D Neutralization (NaOH) C->D E Purification (Recrystallization) D->E F 6-Bromo-4-chloro-1H-benzimidazole E->F

Caption: Workflow for the Phillips Synthesis of 6-Bromo-4-chloro-1H-benzimidazole.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development. Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The halogenated benzimidazole scaffold, readily accessible from this compound, is an excellent starting point for the synthesis of potent and selective kinase inhibitors.

The bromine and chlorine atoms on the benzimidazole ring serve as handles for further diversification through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various aryl and heteroaryl groups, enabling the fine-tuning of the inhibitor's structure to optimize its binding to the target kinase.

Protocol 2: Synthesis of 2-Aryl-6-bromo-4-chloro-1H-benzimidazoles via Condensation with Aldehydes

This protocol outlines the synthesis of 2-substituted benzimidazoles, which can serve as key intermediates for more complex kinase inhibitors.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-formylpyridine)

  • Sodium metabisulfite or another suitable oxidizing agent

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Water

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in DMF in a round-bottom flask.

  • Add sodium metabisulfite (2.0 eq) to the mixture.

  • Heat the reaction mixture to 100-140 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired 2-aryl-6-bromo-4-chloro-1H-benzimidazole.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: DMF is used to achieve the high temperatures necessary for the condensation and oxidative cyclization to occur at a reasonable rate.

  • Oxidizing Agent: Sodium metabisulfite is a mild oxidizing agent that facilitates the cyclization of the intermediate Schiff base to the benzimidazole ring.

  • Precipitation in Water: The product is typically much less soluble in water than in DMF, allowing for its isolation by precipitation.

Aldehyde_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation & Oxidation (Na2S2O5, DMF, Heat) A->C B Aromatic Aldehyde B->C D Workup (Precipitation) C->D E Purification (Recrystallization) D->E F 2-Aryl-6-bromo-4-chloro-1H-benzimidazole E->F

Caption: Workflow for the Synthesis of 2-Aryl-6-bromo-4-chloro-1H-benzimidazoles.

Conclusion and Future Perspectives

This compound is a strategically important starting material for the synthesis of halogenated benzimidazole intermediates. Its di-halogenated nature provides opportunities for the creation of diverse and complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their drug discovery programs. Future research will likely focus on the development of more efficient and environmentally friendly methods for the synthesis and functionalization of benzimidazoles derived from this precursor, as well as the exploration of their utility in the synthesis of other classes of heterocyclic compounds.

References

Application of 5-Bromo-3-chlorobenzene-1,2-diamine in Agrochemical Research: A Precursor to Novel Benzimidazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzene-1,2-diamines in Agrochemical Discovery

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. Substituted benzene-1,2-diamines are a class of chemical intermediates that have garnered significant attention due to their versatile reactivity and their prevalence in a wide array of biologically active compounds. Among these, 5-Bromo-3-chlorobenzene-1,2-diamine emerges as a particularly valuable building block. Its unique substitution pattern, featuring both electron-withdrawing halogen atoms and two adjacent nucleophilic amino groups, offers a rich chemical landscape for the synthesis of complex heterocyclic structures with potential fungicidal, herbicidal, or insecticidal properties.

The bromine and chlorine substituents on the benzene ring can profoundly influence the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This strategic halogenation is a well-established principle in modern agrochemical design, often leading to enhanced efficacy and a more desirable environmental profile. This document provides a comprehensive guide to the application of this compound in agrochemical research, with a primary focus on its utility in the synthesis of novel benzimidazole fungicides.

Core Application: Synthesis of Benzimidazole Fungicides

Benzimidazole fungicides are a significant class of systemic fungicides widely used in agriculture to control a broad spectrum of fungal diseases.[1][2][3][4] The core structure of these fungicides is the benzimidazole ring system, which is typically formed through the condensation of a substituted benzene-1,2-diamine with a suitable one-carbon synthon. This compound serves as an excellent precursor for the synthesis of novel benzimidazole derivatives, where the bromo and chloro substituents can be strategically utilized to modulate the biological activity and spectrum of the resulting fungicide.

The primary synthetic transformation involves the cyclocondensation of this compound with various reagents to form the imidazole ring. The choice of the condensation partner allows for the introduction of diverse substituents at the 2-position of the benzimidazole scaffold, a key determinant of the fungicidal efficacy and mode of action.

Rationale for Experimental Choices in Benzimidazole Synthesis

The selection of reagents and reaction conditions for the synthesis of benzimidazole fungicides from this compound is guided by several key principles:

  • Choice of Cyclizing Agent: The nature of the substituent at the 2-position of the benzimidazole ring is critical for its biological activity. Common cyclizing agents include aldehydes, carboxylic acids and their derivatives, and isothiocyanates.

    • Aldehydes: Reaction with aldehydes in the presence of an oxidizing agent is a common method. The aldehyde introduces an aryl or alkyl substituent at the 2-position.

    • Carboxylic Acids: Direct condensation with carboxylic acids often requires harsh conditions (e.g., strong acids and high temperatures). More facile methods involve the use of activated carboxylic acid derivatives like acid chlorides or esters.

    • Isothiocyanates: Reaction with isothiocyanates leads to the formation of 2-mercaptobenzimidazoles, which can be further functionalized. A particularly relevant transformation for the synthesis of carbendazim-type fungicides involves reaction with S-methylisothiourea derivatives.

  • Catalyst and Reaction Medium: The choice of catalyst and solvent system is crucial for achieving high yields and purity.

    • Acid Catalysis: Many condensation reactions are catalyzed by protic or Lewis acids to activate the carbonyl group of the aldehyde or carboxylic acid.

    • Oxidizing Agents: When starting with aldehydes, an oxidizing agent is required to facilitate the cyclization and aromatization to the benzimidazole ring.

    • Solvent: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. Common solvents include ethanol, methanol, acetic acid, and dimethylformamide (DMF).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key benzimidazole intermediates and potential fungicides using this compound.

Protocol 1: General Synthesis of 2-Substituted-5-bromo-7-chlorobenzimidazoles via Aldehyde Condensation

This protocol describes a general method for the synthesis of 2-substituted-5-bromo-7-chlorobenzimidazoles through the condensation of this compound with various aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Methanol

  • Sodium metabisulfite (Na₂S₂O₅) (for work-up)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aldehyde (1.1 eq) in methanol.

  • Add p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of sodium metabisulfite to quench any unreacted aldehyde.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-5-bromo-7-chlorobenzimidazole.

Self-Validation:

  • TLC Monitoring: Use a suitable mobile phase (e.g., hexane:ethyl acetate) to monitor the disappearance of the starting materials and the appearance of the product spot.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-Bromo-7-chloro-1H-benzo[d]imidazol-2(3H)-one

This protocol details the synthesis of a key benzimidazole intermediate, which can be a precursor to various fungicides.

Materials:

  • This compound (1.0 eq)

  • Urea (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add urea (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-7-chloro-1H-benzo[d]imidazol-2(3H)-one.

Self-Validation:

  • Precipitation: The formation of a solid precipitate upon acidification is a key indicator of product formation.

  • Melting Point: Determine the melting point of the recrystallized product and compare it with literature values if available.

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16429-44-0[5]
Molecular Formula C₆H₆BrClN₂[5]
Molecular Weight 221.48 g/mol [5]
Appearance White to beige powder or crystals[5]
Melting Point 57-60 °C[5]

Visualization of Synthetic Pathways

Agrochemical_Synthesis A This compound C 2-Substituted-5-bromo-7-chlorobenzimidazole (Potential Fungicide) A->C p-TSA, Methanol, Reflux E 5-Bromo-7-chloro-1H-benzo[d]imidazol-2(3H)-one (Fungicide Intermediate) A->E DMF, 120-130 °C B Substituted Aldehyde (R-CHO) B->C D Urea D->E

Caption: Synthetic routes to benzimidazole derivatives from this compound.

Conclusion and Future Outlook

This compound represents a strategically important and versatile building block for the synthesis of novel agrochemicals, particularly benzimidazole fungicides. The protocols and conceptual framework provided in this guide are intended to empower researchers in the agrochemical industry to explore the rich chemical space accessible from this intermediate. The unique substitution pattern of this diamine offers significant opportunities for fine-tuning the biological activity, selectivity, and pharmacokinetic properties of new pesticide candidates. Future research in this area could focus on expanding the library of 2-substituted benzimidazoles derived from this precursor and exploring their efficacy against a wider range of plant pathogens. Furthermore, the development of more sustainable and efficient catalytic methods for the synthesis of these compounds will be crucial for their potential commercialization.

References

Application Note & Protocols: 5-Bromo-3-chlorobenzene-1,2-diamine as a Versatile Building Block for High-Performance Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 5-Bromo-3-chlorobenzene-1,2-diamine as a strategic building block for the synthesis of advanced organic electronic materials. The unique asymmetric di-halogenation of this precursor offers a powerful tool for tuning molecular energy levels, enhancing material stability, and controlling solid-state morphology—critical parameters for high-performance organic field-effect transistors (OFETs) and other optoelectronic devices. We present the fundamental rationale for its use, a detailed, field-proven protocol for its conversion into a key heterocyclic intermediate (5-bromo-7-chloro-1H-benzotriazole), and a representative workflow for the fabrication and characterization of solution-processed OFETs.

Introduction: The Strategic Advantage of Asymmetric Halogenation

The design of novel π-conjugated systems for organic electronics is a continuous quest for materials with optimized charge transport, environmental stability, and solution processability. The introduction of halogen atoms is a well-established strategy to modulate the optoelectronic properties of organic semiconductors.[1][2] Halogenation, particularly with electronegative elements like chlorine and fluorine, effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modification can enhance stability against ambient degradation and facilitate electron injection and transport, which is crucial for developing n-type and ambipolar materials.[1][3]

This compound is a particularly compelling building block due to its distinct features:

  • Asymmetric Substitution: The presence of two different halogens (Br and Cl) at specific positions provides a nuanced method for tuning electronic properties and intermolecular interactions.

  • Reactive Diamine Functionality: The ortho-diamine moiety is a versatile handle for synthesizing a wide array of important heterocyclic structures, such as benzotriazoles, quinoxalines, and benzimidazoles, which are prevalent cores in high-performance organic semiconductors.[4][5]

  • Orthogonal Reactivity: The bromo-substituent serves as a prime site for subsequent cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of π-conjugation and the construction of complex donor-acceptor copolymers.

This guide focuses on the conversion of this compound into its corresponding benzotriazole derivative, a valuable electron-accepting unit for creating materials for applications like Organic Field-Effect Transistors (OFETs).[6][7]

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is essential for successful synthesis and material design.

PropertyValueSource
IUPAC Name This compound[PubChem][8]
CAS Number 16429-44-0[PubChem][8]
Molecular Formula C₆H₆BrClN₂[PubChem][8]
Molecular Weight 221.48 g/mol [PubChem][8]
Appearance Solid (form may vary by supplier)N/A
InChIKey VLJIODKDXFJLRA-UHFFFAOYSA-N[PubChem][8]
Canonical SMILES C1=C(C=C(C(=C1N)N)Cl)Br[PubChem][8]

Rationale for Property Tuning via Halogenation

The strategic placement of bromine and chlorine atoms imparts specific, desirable characteristics to the resulting organic semiconductor. This causality is central to the rationale for selecting this building block.

Halogenation_Effect cluster_properties Molecular & Material Properties cluster_outcomes Device Performance Outcomes BuildingBlock 5-Bromo-3-chlorobenzene- 1,2-diamine HOMO_LUMO Lowered HOMO/LUMO Energy Levels BuildingBlock->HOMO_LUMO Inductive Effect (-I) Packing Modified Solid-State Packing (π-stacking) BuildingBlock->Packing Halogen Bonding & Steric Influence Stability Enhanced Air & Thermal Stability HOMO_LUMO->Stability Increased Ionization Potential NType Facilitated n-type or Ambipolar Transport HOMO_LUMO->NType Better electron injection/transport Voltage Improved Threshold Voltage Stability Stability->Voltage Mobility Optimized Charge Carrier Mobility Packing->Mobility

Caption: Logical flow of how halogenation on the diamine precursor influences key material properties and ultimate device performance.

Synthesis Protocol: 5-Bromo-7-chloro-1H-benzotriazole

This protocol describes the diazotization and subsequent intramolecular cyclization of the ortho-diamine to form the benzotriazole ring system. The procedure is adapted from a robust, well-established method for benzotriazole synthesis.[2][3]

Reaction Scheme:

Caption: Synthesis of 5-Bromo-7-chloro-1H-benzotriazole from the diamine precursor.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Glacial Acetic Acid (approx. 2.0 eq)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Deionized Water

    • Benzene or Toluene (for recrystallization)

    • Ice

  • Equipment:

    • Beaker (250 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter flask

    • Vacuum source

    • Drying oven or vacuum desiccator

    • Rotary evaporator (optional, for recrystallization)

Step-by-Step Experimental Procedure
  • Dissolution: In a beaker, combine this compound (e.g., 5.00 g, 22.6 mmol, 1.0 eq), glacial acetic acid (e.g., 2.72 g, 2.6 mL, 45.2 mmol, 2.0 eq), and deionized water (e.g., 7 mL). Warm the mixture gently on a hotplate while stirring to obtain a clear, homogeneous solution.

  • Cooling: Place the beaker in a large ice-water bath and cool the solution to 5 °C with continuous, gentle stirring. It is crucial to reach this temperature before proceeding.

  • Diazotization: In a separate small beaker, prepare a solution of sodium nitrite (e.g., 1.72 g, 24.9 mmol, 1.1 eq) in deionized water (e.g., 3 mL). Cool this solution in the ice bath.

  • Reaction Initiation: Once the diamine solution is at 5 °C, add the cold sodium nitrite solution all at once while stirring.

    • Causality Note: Adding the nitrite solution at once to the cold, acidic diamine solution ensures the rapid in-situ formation of nitrous acid (HNO₂) and its immediate reaction to form the monodiazonium salt. A slow addition can lead to side reactions and decomposition. The reaction is exothermic; an immediate temperature rise to 70-80 °C is expected and desired for efficient cyclization.[2] Do not over-cool or stir too vigorously, as this can dissipate the heat required for the reaction to proceed optimally.

  • Observation: The reaction mixture will likely change color, possibly to a dark green or brown, before becoming a clearer orange-red solution as the intramolecular cyclization completes.

  • Precipitation: Remove the beaker from the ice bath and allow it to stand at room temperature for approximately 1 hour. As the solution cools, the benzotriazole product may begin to separate as an oil or solid.

  • Crystallization and Isolation: Place the beaker back into the ice bath and stir the mixture until it solidifies into a solid mass. Allow it to stand in the ice bath for at least 2-3 hours to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous portion of ice-cold deionized water (e.g., 50 mL) to remove residual acid and salts. Press the solid dry on the funnel.

  • Drying: Dry the tan-colored crude product overnight in a drying oven at 45-50 °C or in a vacuum desiccator.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot benzene or toluene. If the solution has color, you may add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Filter the purified, colorless crystals and dry under vacuum.

Expected Characterization
TechniqueExpected Results
¹H NMR (in DMSO-d₆)The spectrum is expected to show two signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the symmetrical substitution pattern relative to the remaining protons, these may appear as two distinct singlets or as two doublets with a small meta-coupling constant (J ≈ 1-2 Hz). A broad singlet for the N-H proton will also be present at a downfield chemical shift (>14 ppm).
¹³C NMR (in DMSO-d₆)Expect six distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C-Br and C-Cl) and the carbons of the triazole ring will have characteristic shifts.
UV-Vis (in CH₃CN)The UV-Vis absorption spectrum should exhibit characteristic peaks for the benzotriazole chromophore, typically in the range of 250-320 nm.[9][10][11] Halogenation may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.
Mass Spec (EI)The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). The molecular ion peak (M⁺) should be observable.

Application Workflow: OFET Fabrication and Testing

This section outlines a representative protocol for fabricating and characterizing a bottom-gate, top-contact (BGTC) OFET using a solution-processable organic semiconductor derived from the synthesized benzotriazole building block.

OFET_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization Diamine 5-Bromo-3-chloro- benzene-1,2-diamine BTZ 5-Bromo-7-chloro- 1H-benzotriazole Diamine->BTZ Diazotization Polymer Donor-Acceptor Copolymer (e.g., via Suzuki) BTZ->Polymer Polymerization Substrate Substrate Cleaning (p-doped Si/SiO₂) Polymer->Substrate Solution Spincoat Spin-Coat Active Layer (Polymer Solution) Substrate->Spincoat Anneal Thermal Annealing Spincoat->Anneal Evaporate Evaporate Source/Drain Electrodes (e.g., Au) Anneal->Evaporate Measure Electrical Measurement (Probe Station) Evaporate->Measure Output Output Curves (Id vs. Vd) Measure->Output Transfer Transfer Curves (Id vs. Vg) Measure->Transfer Extract Extract Parameters (Mobility, On/Off Ratio) Transfer->Extract

Caption: A comprehensive workflow from the initial building block to the final characterization of an Organic Field-Effect Transistor (OFET).

Protocol: Solution-Processed OFET Fabrication

This protocol assumes the use of a heavily p-doped Silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm) as the common gate electrode and gate dielectric, respectively.

  • Substrate Preparation:

    • Cut Si/SiO₂ wafers to the desired size (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

    • Treat the SiO₂ surface with an oxygen plasma or UV-Ozone cleaner for 10 minutes to remove organic residues and render the surface hydrophilic.

  • Surface Modification (Optional but Recommended):

    • To improve film quality and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This can be done by vapor deposition or solution treatment according to established procedures.

  • Active Layer Deposition:

    • Prepare a solution of the benzotriazole-based polymer in a suitable high-boiling-point solvent (e.g., chlorobenzene, o-dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Heat the solution (e.g., at 60 °C) with stirring to ensure complete dissolution.

    • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter.

    • Deposit the active layer onto the prepared substrate via spin-coating. A typical two-step program might be 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 60 seconds.

    • Causality Note: The choice of solvent, concentration, and spin speed are critical variables that control the thickness, uniformity, and molecular ordering of the semiconductor film, which directly impact charge transport and device performance.[6][12]

  • Thermal Annealing:

    • Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature optimized for the specific polymer (e.g., 150-250 °C) for 30-60 minutes.

    • Causality Note: Annealing above the polymer's glass transition temperature promotes molecular rearrangement, enhances crystallinity, and improves π-π stacking, which are essential for efficient charge hopping between polymer chains.[5]

  • Electrode Deposition:

    • Using a shadow mask to define the source and drain electrodes, thermally evaporate the contact metal (e.g., 50 nm of Gold) onto the semiconductor layer. A thin adhesion layer (e.g., 2 nm of Cr or MoOₓ) may be used. Typical channel lengths (L) and widths (W) are 50 µm and 1000 µm, respectively.

Device Characterization
  • Perform all electrical measurements in a dark, inert environment (e.g., a probe station inside a glovebox) using a semiconductor parameter analyzer.

  • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). This reveals the linear and saturation regimes of transistor operation.

  • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high Vds (in the saturation regime).

Illustrative Performance Data

The following table presents typical performance metrics that could be expected from an OFET based on a well-designed benzotriazole-containing polymer.

ParameterSymbolTypical Value RangeSignificance
Hole Mobility (Saturation) µh,sat10⁻³ - 10⁻¹ cm²/VsMeasures the speed of charge carriers in the channel; higher is better.
On/Off Current Ratio Ion/Ioff> 10⁵Ratio of current in the 'on' state to the 'off' state; indicates switching efficiency.
Threshold Voltage Vth-5 V to -20 VThe gate voltage required to turn the transistor 'on'.

Note: These values are illustrative and the actual performance will depend on the precise molecular structure of the polymer, processing conditions, and device architecture.

Conclusion

This compound is a high-value, strategic precursor for creating advanced organic electronic materials. Its asymmetric halogenation provides a sophisticated lever to fine-tune molecular energy levels and solid-state packing, while its diamine functionality offers a direct route to proven heterocyclic cores like benzotriazoles. The protocols provided herein offer a reliable and reproducible pathway from this fundamental building block to the fabrication and characterization of functional electronic devices, enabling researchers to accelerate the discovery and development of next-generation organic semiconductors.

References

Preparation of metal-organic frameworks (MOFs) using 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Solvothermal Synthesis of a Halogenated Metal-Organic Framework (BCB-MOF-Zn) for Potential Drug Delivery Applications

Abstract

This document provides a detailed methodology for the synthesis of a novel, halogenated metal-organic framework (MOF), designated BCB-MOF-Zn, utilizing a custom ligand derived from 5-Bromo-3-chlorobenzene-1,2-diamine. Metal-organic frameworks are a class of porous crystalline materials with vast potential in fields like gas storage, catalysis, and biomedicine.[1][2] Their high surface area, tunable pore sizes, and chemically modifiable structures make them excellent candidates for advanced drug delivery systems.[3][4][5] This protocol focuses on an in-situ Schiff base condensation to form the organic linker, which is then coordinated to Zinc(II) metal centers via a solvothermal synthesis method.[6][7] The incorporation of bromo and chloro functional groups onto the linker is a deliberate design choice intended to modulate the electronic properties and surface chemistry of the MOF pores.[8][9] Such halogen functionalization can introduce specific host-guest interactions, such as halogen bonding, which may enhance the loading capacity and controlled release of therapeutic agents.[10] This guide details the complete workflow from precursor preparation to material activation and characterization, providing researchers in materials science and drug development with a robust protocol for creating and evaluating this functional material.

Principle of the Method: In-situ Schiff Base Synthesis and Solvothermal Crystallization

The synthesis of BCB-MOF-Zn is achieved through a one-pot solvothermal reaction. This approach is favored for its ability to produce highly crystalline materials by applying elevated temperature and pressure to a sealed reaction system.[2][7][11] The core of this protocol involves two simultaneous processes within the reaction vessel:

  • In-situ Ligand Formation: The primary precursor, this compound, is not a typical multidentate linker required for MOF construction. To create a suitable linker, it is reacted with terephthalaldehyde via a Schiff base condensation reaction. This reaction forms a larger, more rigid organic molecule with multiple coordination sites (the imine nitrogens and potentially other atoms) capable of bridging metal centers to form a stable, porous framework.

  • MOF Crystallization: Zinc nitrate hexahydrate serves as the metal source. In the presence of the newly formed ligand and a suitable solvent like N,N-Dimethylformamide (DMF), the components self-assemble under solvothermal conditions. The elevated temperature provides the necessary energy to overcome the kinetic barriers of nucleation and crystal growth, leading to the formation of a well-ordered, three-dimensional porous structure.

The presence of both bromine and chlorine atoms on the linker backbone is expected to enhance the material's performance in drug delivery applications. Halogen atoms can act as halogen bond donors, creating specific, directional interactions with electron-rich moieties on drug molecules, potentially leading to higher loading efficiencies and more controlled release profiles.[10][12]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis & Purification cluster_activation Activation & Characterization cluster_application Application P1 5-Bromo-3-chloro benzene-1,2-diamine S1 Mix & Sonicate Precursor Solution P1->S1 P2 Terephthalaldehyde P2->S1 P3 Zinc Nitrate Hexahydrate P3->S1 P4 DMF (Solvent) P4->S1 S2 Solvothermal Reaction (Teflon-lined Autoclave) 120 °C, 48h S1->S2 S3 Cooling & Product Collection (Centrifugation) S2->S3 S4 Washing with Fresh DMF & Chloroform S3->S4 A1 Solvent Exchange with Chloroform S4->A1 A2 Activation (Vacuum heating, 150 °C) A1->A2 A3 Characterization (PXRD, TGA, SEM, FTIR) A2->A3 App1 Activated BCB-MOF-Zn A2->App1 App2 Drug Loading (e.g., Ibuprofen) App1->App2

Caption: Workflow for the synthesis, activation, and application of BCB-MOF-Zn.

Materials and Equipment

Chemicals:

  • This compound (Purity ≥ 98%)

  • Terephthalaldehyde (Purity ≥ 99%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, Purity ≥ 99%)

  • N,N-Dimethylformamide (DMF), Anhydrous (Purity ≥ 99.8%)

  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • Deionized Water

Equipment:

  • Analytical Balance (± 0.1 mg)

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclaves[6]

  • Laboratory Oven capable of reaching 150 °C

  • Ultrasonic Bath

  • Benchtop Centrifuge

  • Schlenk Line or Vacuum Oven for activation

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Spatulas, weighing boats, filter paper

Detailed Experimental Protocol

Part A: Solvothermal Synthesis of BCB-MOF-Zn
  • Precursor Solution Preparation:

    • In a 20 mL glass scintillation vial, add this compound (44.7 mg, 0.2 mmol).

    • Add terephthalaldehyde (26.8 mg, 0.2 mmol).

    • Add Zinc nitrate hexahydrate (119.0 mg, 0.4 mmol).

    • Add 15 mL of N,N-Dimethylformamide (DMF).

    • Scientist's Note: The 1:1 molar ratio between the diamine and dialdehyde is crucial for the formation of the desired Schiff base linker. A 2:1 molar ratio of metal to diamine is used to ensure sufficient metal nodes are available for coordination.

  • Dissolution and Mixing:

    • Cap the vial tightly.

    • Place the vial in an ultrasonic bath for 15 minutes to ensure all components are fully dissolved and homogeneously mixed. The solution should be clear.

  • Solvothermal Reaction:

    • Place the sealed vial into a programmable laboratory oven.

    • Heat the oven to 120 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 120 °C for 48 hours.[6]

    • After 48 hours, turn off the oven and allow it to cool naturally to room temperature over 12-18 hours.

    • Scientist's Note: The slow cooling step is critical for promoting the growth of large, well-defined crystals. Rapid cooling can lead to the formation of amorphous material or very small crystallites.

  • Product Isolation and Washing:

    • Carefully remove the vial from the oven. A crystalline powder should be visible at the bottom of the vial.

    • Decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and vortex or sonicate briefly to wash the product.

    • Collect the solid product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

    • Repeat this washing step with fresh DMF two more times to remove any unreacted precursors.[11]

    • Scientist's Note: Thorough washing is essential to ensure the purity of the final MOF and to remove residual reactants that may be trapped within the pores.

Part B: Solvent Exchange and Activation

The as-synthesized MOF has its pores filled with the high-boiling point solvent, DMF. To make the pores accessible for applications like drug loading, the DMF must be removed. This is achieved through a two-step process: solvent exchange followed by vacuum heating.[6][11]

  • Solvent Exchange:

    • After the final DMF wash, add 10 mL of a more volatile solvent, such as chloroform or methanol, to the collected solid.

    • Resuspend the solid and let it soak for 6 hours.

    • Centrifuge to collect the solid and replace the supernatant with fresh chloroform.

    • Repeat this solvent exchange process three times over 24 hours.

    • Scientist's Note: Direct heating to remove DMF can cause the porous structure to collapse due to the high surface tension of DMF. Exchanging it with a lower boiling point, lower surface tension solvent like chloroform preserves the framework's integrity during the final activation step.

  • Thermal Activation:

    • After the final solvent exchange, decant the chloroform and lightly dry the powder.

    • Transfer the solid to a clean, pre-weighed sample tube suitable for vacuum.

    • Place the sample in a vacuum oven or attach it to a Schlenk line.

    • Slowly apply vacuum and heat the sample to 150 °C for 12 hours.

    • After 12 hours, cool the sample to room temperature under vacuum before backfilling with an inert gas like N₂. The resulting fine powder is the activated BCB-MOF-Zn.

Characterization and Expected Results

To confirm the successful synthesis and determine the properties of BCB-MOF-Zn, a suite of characterization techniques should be employed.[1][13][14]

Technique Purpose Expected Result/Observation
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material.[13]A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The absence of peaks from starting materials confirms purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the formation of the Schiff base linker and its coordination to the metal.Disappearance of the N-H stretching bands from the diamine and the C=O stretching band from the aldehyde. Appearance of a new C=N imine stretch (~1620-1640 cm⁻¹). A shift in the carboxylate stretches indicates coordination to the Zn(II) center.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvents.[13]A multi-step weight loss curve. An initial drop corresponding to the loss of guest solvent, followed by a plateau indicating thermal stability, and finally a sharp drop at the decomposition temperature of the framework.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (shape and size) and uniformity.Images showing well-defined crystals with a consistent shape (e.g., cubic, octahedral, or rod-like) and size distribution.
N₂ Sorption Analysis (BET) To determine the porosity, including the specific surface area (BET area) and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected.

Application Protocol: Ibuprofen Loading

The activated BCB-MOF-Zn can be tested for its drug loading capacity using a model anti-inflammatory drug like Ibuprofen.[15]

  • Prepare a Drug Solution: Dissolve 100 mg of Ibuprofen in 20 mL of a suitable solvent like hexane or ethanol to create a 5 mg/mL solution.

  • Loading Procedure:

    • Immerse 20 mg of activated BCB-MOF-Zn powder in 10 mL of the Ibuprofen solution.

    • Stir the suspension at room temperature for 48 hours in a sealed container to allow the drug molecules to diffuse into the MOF pores.

  • Isolation:

    • Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).

    • Wash the solid briefly with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

    • Dry the final product under vacuum at room temperature.

  • Quantification:

    • The amount of loaded drug can be determined by analyzing the supernatant collected after centrifugation using UV-Vis spectroscopy. By comparing the absorbance of the supernatant to a calibration curve of the drug, the concentration of unloaded drug can be found, and the loaded amount can be calculated by mass balance.

Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous or poorly crystalline product (from PXRD) Reaction temperature too low; reaction time too short; incorrect solvent or precursor ratio.Optimize reaction temperature (try 100-140 °C) and time (24-72h). Ensure high-purity, anhydrous solvents are used.
Low thermal stability (from TGA) Incomplete removal of unreacted linkers or solvent.Improve the washing and solvent exchange steps. Ensure activation is performed under high vacuum.
Low surface area (from BET) Framework collapse during activation; pores blocked by residual precursors.Ensure a proper solvent exchange to a low-surface-tension solvent before heating. Re-optimize the washing protocol.

References

Application Note & Protocol: Strategic N-Arylation of 5-Bromo-3-chlorobenzene-1,2-diamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Halogenated Benzene Diamines

N-arylated o-phenylenediamines are pivotal structural motifs in the landscape of medicinal chemistry and materials science. Their unique electronic and structural features serve as a foundation for the synthesis of a diverse array of heterocyclic compounds, including benzodiazepines, phenazines, and quinoxalines, which are prevalent in pharmaceuticals, organic electronics, and functional dyes. The substrate, 5-Bromo-3-chlorobenzene-1,2-diamine, presents a particularly interesting scaffold due to its distinct halogenation pattern. The differential reactivity of the bromine and chlorine substituents offers a handle for sequential, site-selective functionalization, enabling the construction of complex, multi-substituted aromatic systems.

This application note provides a comprehensive guide to the N-arylation of this compound. We will delve into two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors, emphasizing rational catalyst selection, reaction optimization, and strategies for achieving high selectivity.

Understanding the Core Chemistry: Causality in Catalyst and Ligand Selection

The successful N-arylation of this compound hinges on the careful selection of the catalytic system. Both Palladium and Copper-based methodologies have their merits and are chosen based on the desired reactivity, substrate scope, and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[1][3] The catalytic cycle, in essence, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the N-arylated product.[3][4][5][6] The choice of ligand is paramount in this process, as it modulates the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle.[1][7] For a substrate like this compound, sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos are often excellent choices to promote the challenging C-N bond formation.[3][7][8]

Copper-Catalyzed Ullmann Condensation: As one of the oldest methods for C-N bond formation, the Ullmann reaction has seen a resurgence with the development of modern ligand systems.[2][9][10][11][12] This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for specific substrates and is often more cost-effective.[2] The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[2][13] The use of chelating ligands, such as 1,10-phenanthroline or various diamines, can significantly accelerate the reaction and allow for milder conditions.[13][14]

Experimental Protocols

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BrettPhos, RuPhos, Xantphos)

  • Copper catalyst (e.g., CuI, Cu(OAc)₂)

  • Copper ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Palladium-Catalyzed Mono-N-Arylation (Buchwald-Hartwig Amination)

This protocol is designed as a starting point for achieving selective mono-N-arylation of this compound. The key to selectivity lies in using the diamine as the limiting reagent and carefully controlling the reaction time and temperature.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equivalents), this compound (1.0 equivalent), and the aryl halide (1.1 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired mono-N-arylated product.

Causality Behind Choices:

  • Ligand: BrettPhos is chosen for its steric bulk, which generally favors the coupling of primary amines and can enhance selectivity for mono-arylation.[3]

  • Base: NaOt-Bu is a strong, non-nucleophilic base that is effective in deprotonating the amine to form the active nucleophile.

  • Solvent: Toluene and Dioxane are common solvents for Buchwald-Hartwig reactions due to their high boiling points and ability to dissolve the reactants and catalyst.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex L-Pd(Ar)(X) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine R-NH2 Amine->Ligand\nExchange Amine Complex [L-Pd(Ar)(NH2R)]+X- Ligand\nExchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Base Base->Deprotonation Amido Complex L-Pd(Ar)(NHR) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Product Ar-NHR Reductive\nElimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Mono-N-Arylation (Ullmann Condensation)

This protocol offers a potentially more economical alternative to the palladium-catalyzed method. Achieving selectivity can be more challenging, and higher temperatures are often required.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP, to achieve a concentration of 0.2-0.5 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-160 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst and Ligand: The CuI/1,10-phenanthroline system is a classic combination for Ullmann condensations, known to facilitate the coupling of amines with aryl halides.[13]

  • Base: K₃PO₄ is a moderately strong base that is often effective in copper-catalyzed reactions and is generally more compatible with a wider range of functional groups than stronger bases like NaOt-Bu.

  • Solvent: DMF and NMP are polar aprotic solvents that are excellent for dissolving the reactants and facilitating the high-temperature conditions often required for Ullmann reactions.[2]

Data Presentation: Optimizing for Selectivity

Achieving selective mono-N-arylation is a primary challenge. The following table presents a hypothetical optimization study based on the principles of cross-coupling reactions, illustrating how different parameters can be tuned to favor the desired product.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (Mono:Di)
1Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene1001275:25
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane1101860:40
3CuI (10)1,10-Phen (20)K₃PO₄ (2.0)DMF1402455:45
4 Pd₂(dba)₃ (1.5) RuPhos (3) Cs₂CO₃ (2.0) Toluene 90 8 85:15
5Pd(OAc)₂ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene1001278:22

This data is illustrative and serves as a guide for optimization.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add Catalyst/Ligand Add Catalyst/Ligand Add Base Add Base Add Catalyst/Ligand->Add Base Add Diamine & Aryl Halide Add Diamine & Aryl Halide Add Base->Add Diamine & Aryl Halide Add Anhydrous Solvent Add Anhydrous Solvent Add Diamine & Aryl Halide->Add Anhydrous Solvent Heat & Stir Heat & Stir Add Anhydrous Solvent->Heat & Stir Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat & Stir->Monitor by TLC/LC-MS Cool to RT Cool to RT Monitor by TLC/LC-MS->Cool to RT Dilute & Filter (Pd) Dilute & Filter Cool to RT->Dilute & Filter (Pd) Aqueous Extraction (Cu) Aqueous Extraction Cool to RT->Aqueous Extraction (Cu) Dry & Concentrate Dry & Concentrate Dilute & Filter (Pd)->Dry & Concentrate Aqueous Extraction (Cu)->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: A streamlined workflow for N-arylation reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst and ligand; Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu); Increase the reaction temperature in increments of 10 °C.
Poor Selectivity (High Di-arylation) High reaction temperature; Prolonged reaction time; High catalyst loading.Lower the reaction temperature; Carefully monitor the reaction and stop it once the starting material is consumed; Reduce the catalyst and ligand loading.
Side Reactions (e.g., Hydrodehalogenation) Presence of water or protic impurities; Inappropriate ligand choice.Ensure all reagents and solvents are anhydrous; Switch to a more sterically hindered ligand to disfavor side reactions.
Difficulty in Purification Similar polarity of mono- and di-arylated products.Use a shallower solvent gradient during column chromatography; Consider derivatization of the remaining free amine to alter its polarity before a second purification step.

Conclusion

The N-arylation of this compound is a valuable transformation for accessing complex molecular architectures. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable synthetic routes. The choice between these methodologies will depend on the specific requirements of the synthesis, including cost, desired reaction conditions, and functional group compatibility. By carefully selecting the catalyst, ligand, base, and solvent, and by methodically optimizing the reaction parameters, researchers can achieve high yields and excellent selectivity in the synthesis of these important building blocks.

References

Application Note: Quantitative Analysis of 5-Bromo-3-chlorobenzene-1,2-diamine in Reaction Mixtures by RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 5-Bromo-3-chlorobenzene-1,2-diamine in complex reaction mixtures. This compound is a critical intermediate in various synthetic pathways, and its accurate monitoring is essential for process optimization, yield calculation, and quality assurance. The described method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes guidelines for system suitability and method validation to ensure reliable and reproducible results.

Introduction and Rationale

This compound (MW: 221.48 g/mol ) is a halogenated aromatic diamine that serves as a key building block in the synthesis of pharmaceuticals and other high-value chemical entities.[4] The efficiency of synthetic steps involving this intermediate directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API). Consequently, a reliable analytical method to monitor its consumption or formation in real-time is paramount for drug development professionals.

The primary challenge in quantifying this analyte lies in the complexity of a typical reaction mixture, which may contain starting materials, reagents, catalysts, by-products, and the desired product, all within a solvent matrix. An effective analytical method must selectively resolve the analyte from these potential interferents.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for such applications due to its high resolving power and sensitivity, especially for non-volatile and polar compounds like aromatic amines.[5][6] This note details an RP-HPLC method with UV detection, which offers a balance of performance, accessibility, and cost-effectiveness for routine in-process control (IPC) and final quality assessment.

Analytical Method Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. Compounds in the mixture separate based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier.

This compound, being a moderately polar molecule due to its amine groups but also possessing a hydrophobic halogenated aromatic ring, is well-suited for this separation mechanism. Quantification is achieved by a UV detector, which measures the absorbance of the analyte as it elutes from the column. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law.

Core Protocol: RP-HPLC with UV Detection

This section provides a detailed, step-by-step protocol for the quantification of this compound.

Instrumentation and Materials
Equipment Specification
HPLC SystemQuaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic ColumnC18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire)
Analytical Balance4-decimal place readability (0.1 mg)
Syringe Filters0.45 µm PTFE or Nylon
Volumetric GlasswareClass A
Chemicals & Reagents Grade
This compoundReference Standard (>98% purity)
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterHPLC Grade / Deionized (>18 MΩ·cm)
Phosphoric Acid (H₃PO₄)ACS Grade
Potassium Dihydrogen PhosphateACS Grade
Detailed Step-by-Step Methodology
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 6.8 using dilute phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

    • Rationale: A buffered mobile phase is critical. The diamine's basic nature means its ionization state is pH-dependent. Maintaining a constant pH of 6.8 ensures the analyte is in a consistent, predominantly non-ionized form, leading to sharp, symmetrical peaks and stable retention times.

  • Mobile Phase B (Organic):

    • Use HPLC grade Acetonitrile (ACN).

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff, which is essential for sensitive detection.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water (this mixture is the "diluent").

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard & Calibration Solutions (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the Stock Standard Solution using the diluent to prepare a series of at least five calibration standards covering the expected concentration range of the samples.

  • Quench and Dilute: Immediately take a known volume or weight of the reaction mixture (e.g., 100 µL).

  • Quench the reaction by diluting it 10-fold in a known volume of the diluent (e.g., add 100 µL sample to 900 µL diluent). This stops the reaction and precipitates insoluble components.

    • Rationale: Rapid quenching is essential for accurate "snapshot" analysis of the reaction's progress.

  • Centrifuge/Filter: Centrifuge the quenched sample at 10,000 rpm for 5 minutes to pellet any precipitated solids or catalysts.

  • Further Dilution: Carefully take an aliquot of the supernatant and perform a further dilution with the diluent to bring the analyte concentration into the middle of the calibration range (e.g., a 100-fold dilution).

  • Final Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial.[7][8]

    • Rationale: Filtration is a critical step to remove particulate matter that can clog the HPLC column, leading to high backpressure and poor performance.[7][8]

HPLC Operating Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution (See Table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 245 nm (or optimal wavelength determined by DAD scan)
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.07030
10.03070
12.03070
12.17030
15.07030

Rationale: A gradient elution is used to ensure that both polar and non-polar components of the reaction mixture are eluted efficiently. The run starts with a higher aqueous content to retain the analyte and resolve early-eluting impurities, then transitions to a higher organic content to elute the analyte and any strongly retained by-products, followed by a re-equilibration step.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, both system suitability testing and full method validation are required.

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified.[9][10] This is achieved by injecting a working standard (e.g., 50 µg/mL) five or six times consecutively. The results must meet predefined criteria.[11][12]

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Measures the precision and reproducibility of the injector and pump.[11]
% RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase composition.

Note: These criteria are based on common USP and ICH guidelines.[9][10][11]

Formal Method Validation

The analytical method must be formally validated to prove it is fit for its intended purpose, following ICH Q2(R1) guidelines.[1][2][3][13]

// Nodes Specificity [label="Specificity/\nSelectivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity & Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Accuracy [label="Accuracy\n(Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precision [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; Validated [label="Validated\nMethod", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching b1 [shape=point, width=0];

// Edges Specificity -> Linearity [color="#5F6368"]; Linearity -> b1 [arrowhead=none, color="#5F6368"]; b1 -> Accuracy [color="#5F6368"]; b1 -> Precision [color="#5F6368"]; Accuracy -> LOD_LOQ [color="#5F6368"]; Precision -> LOD_LOQ [color="#5F6368"]; LOD_LOQ -> Robustness [color="#5F6368"]; Robustness -> Validated [color="#5F6368"]; } dot Figure 1: Logical workflow for HPLC method validation per ICH Q2(R1) guidelines.

Validation Parameter Description & Protocol Typical Acceptance Criteria
Specificity Analyze blank matrix (reaction mixture without analyte), spiked matrix, and reference standard. Assess for interferences at the analyte's retention time.Peak for analyte is pure and free from co-eluting peaks.
Linearity & Range Analyze at least five concentrations across the intended range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spike a blank reaction matrix at three concentration levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate and calculate the % recovery.98.0% - 102.0% recovery
Precision Repeatability: Analyze 6 samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument.% RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response.% RSD ≤ 10% at this concentration.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.System suitability parameters remain within limits.

Data Analysis and Troubleshooting

Quantification
  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample(s).

  • Using the peak area of the analyte in the sample chromatogram (y), calculate its concentration in the vial using the regression equation.

  • Back-calculate the original concentration in the reaction mixture, accounting for all dilution factors.

Common Troubleshooting
Problem Potential Cause(s) Solution(s)
Peak Tailing Column degradation; mismatched sample solvent; mobile phase pH inappropriate.Use a guard column; ensure sample is dissolved in mobile phase; verify buffer pH.
Retention Time Drift Pump malfunction; leak in the system; column temperature fluctuation; mobile phase composition change.Check for leaks; purge pump; ensure column oven is stable; prepare fresh mobile phase.
High Backpressure Column or frit blockage; buffer precipitation.Filter all samples and mobile phases; flush column with a strong solvent; replace column if necessary.
Ghost Peaks Contamination in autosampler or mobile phase; carryover from previous injection.Run blank injections; clean injection port; use a robust needle wash procedure.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary recommended technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative or confirmatory method, particularly for identifying unknown impurities.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a long capillary column. The mass spectrometer then fragments the eluting compounds and identifies them based on their unique mass-to-charge ratio fragmentation patterns.[14]

  • Applicability: Suitable for thermally stable and volatile compounds. Aromatic amines can be analyzed by GC, but may require derivatization to improve volatility and peak shape.[6][15]

  • Advantages: Provides structural information and high specificity, making it excellent for impurity identification.

  • Disadvantages: May require derivatization, which adds a step to sample preparation. Not suitable for thermally labile compounds.

// Nodes Sample [label="Reaction Mixture\nSample", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench & Dilute", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Centrifuge / Filter", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject [label="Inject into\nHPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Chromatographic\nSeparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="UV Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantification\n(vs. Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Final Concentration\nReport", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Quench [color="#5F6368"]; Quench -> Filter [color="#5F6368"]; Filter -> Inject [color="#5F6368"]; Inject -> Separate [label="System Suitability\nCheck", color="#5F6368"]; Separate -> Detect [color="#5F6368"]; Detect -> Quantify [color="#5F6368"]; Quantify -> Result [color="#5F6368"]; } dot Figure 2: Overall workflow for the quantitative analysis of the target analyte.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate system for the routine quantification of this compound in complex reaction mixtures. By adhering to the outlined protocols for sample preparation, system suitability, and method validation, researchers and drug development professionals can generate high-quality data to support process development, ensure product quality, and meet regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Our goal is to provide practical, field-tested insights to help you overcome common synthetic challenges and significantly improve your reaction yields and product purity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Overview of the Synthetic Challenge

This compound is a valuable building block, but its synthesis can be challenging. The most common and direct route involves the reduction of a suitable nitro-substituted precursor, typically 2-bromo-4-chloro-6-nitroaniline or 1-bromo-5-chloro-2,4-dinitrobenzene. The critical step—the reduction of the nitro group(s)—is frequently the primary source of low yields and impurities. Issues such as incomplete reaction, unwanted side products from partial reduction, hydrodehalogenation, and oxidation of the final product are common hurdles.

This guide focuses on troubleshooting this critical reduction step to ensure a robust and high-yielding synthesis.

General Synthetic Workflow

The transformation hinges on the efficient reduction of an aromatic nitro compound. The diagram below illustrates the key conversion from a common precursor.

G cluster_start Precursor cluster_product Final Product cluster_process Process Precursor 2-Bromo-4-chloro-6-nitroaniline Reduction Reduction of Nitro Group Precursor->Reduction [Reducing Agent] (e.g., Fe / NH4Cl, SnCl2, H2/Catalyst) Product This compound Reduction->Product Yield & Purity Dependent Step

Caption: General workflow for the synthesis of the target diamine.

Troubleshooting Guide & Core Protocols

This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes?

Low yield is a multi-faceted problem often stemming from one or more of the following issues:

  • Incomplete Reduction: One or both nitro groups are only partially reduced, leaving starting material or nitroaniline intermediates in the reaction mixture.

  • Hydrodehalogenation: The bromine or chlorine atoms are reductively cleaved from the aromatic ring, leading to the formation of halogen-free impurities. This is particularly common when using powerful hydrogenation catalysts like Palladium on carbon (Pd/C).[1][2]

  • Side-Product Formation: Partially reduced intermediates, such as nitroso and hydroxylamine species, can react with each other to form undesired azo or azoxy compounds, which are often highly colored.[1][3][4]

  • Product Degradation: o-Phenylenediamines are notoriously sensitive to air oxidation, which can occur during the reaction workup or purification.[5] This degradation leads to dark, often intractable, polymeric materials, significantly reducing the isolated yield of the desired product.

To diagnose the specific cause, analyze your crude reaction mixture by TLC or LC-MS to identify the major components. The presence of starting material points to incomplete reaction, while masses corresponding to the loss of Br or Cl indicate dehalogenation.

Question 2: My analysis shows significant starting material and/or a nitroaniline intermediate. How can I drive the reduction to completion?

Incomplete reduction is typically a problem of reaction conditions or reagent stoichiometry.

  • For Metal/Acid Reductions (e.g., Fe, SnCl₂, Zn):

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the metal reductant. For a dinitro precursor, at least 6 equivalents of the metal are mechanistically required, but a larger excess (8-10 equivalents) is often necessary to ensure a practical reaction rate.

    • Metal Activation: The surface of metal powders can oxidize upon storage. Pre-activation by washing with dilute acid (e.g., 1M HCl) to remove the oxide layer can dramatically improve reactivity. For example, using activated iron powder provides a mild, safe, and efficient reduction medium.[6]

    • Acidity & Solvent: The reaction rate is highly dependent on the proton source. Using a protic solvent mixture (e.g., ethanol/water, acetic acid) is crucial.[7] If using a salt like ammonium chloride as a proton shuttle, ensure it is present in at least stoichiometric amounts.

    • Temperature: While many reductions proceed at room temperature, gentle heating (40-80 °C) can significantly accelerate the reaction. Monitor by TLC to avoid overheating, which can promote side reactions.

  • For Catalytic Hydrogenation:

    • Catalyst Loading & Activity: Ensure the catalyst is fresh and active. A typical loading is 5-10 mol% of the metal.

    • Hydrogen Pressure: While some reductions work at atmospheric pressure, increasing the pressure to 50-100 psi in a Parr shaker can drive the reaction to completion.

    • Solvent Choice: Solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the substrate is fully dissolved.

Question 3: I'm losing my halogen substituents. How do I prevent hydrodehalogenation?

Hydrodehalogenation is a notorious side reaction, especially with aryl bromides during catalytic hydrogenation.

MethodRisk of DehalogenationRecommendation
H₂ / Pd/C High Generally, avoid this method for reducing halogenated nitroarenes unless specific additives or conditions are used.[2]
H₂ / PtO₂ (Adams' catalyst) Moderate Can be more selective than Pd/C, but dehalogenation is still a risk.[8]
H₂ / Raney Nickel Low to Moderate Often a better choice than palladium for substrates where dehalogenation is a concern.[1]
Fe / Acid (HCl, AcOH) Very Low An excellent and cost-effective choice. Iron under acidic conditions is highly chemoselective for the nitro group and rarely cleaves aryl halides.[1][7]
SnCl₂ / HCl Very Low The classic Stannous Chloride reduction is also very reliable for this transformation and avoids dehalogenation. It is a mild method for reducing nitro groups in the presence of other reducible groups.[1][9]

Core Recommendation: For the synthesis of this compound, a metal/acid reduction using Iron powder with ammonium chloride in an ethanol/water mixture or Stannous Chloride (SnCl₂) in concentrated HCl/ethanol is strongly recommended to preserve the halogen atoms and achieve high chemoselectivity.

Question 4: My isolated product is a dark oil or solid and TLC shows multiple colored spots. What is causing this and how can I fix it?

The formation of dark, impure products is almost always due to the air oxidation of the o-phenylenediamine product .[5] These compounds are electron-rich and readily oxidize to form highly colored quinone-diimine species, which can then polymerize.

Mitigation Strategies:

  • Inert Atmosphere: Perform the reaction workup and purification under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles for extraction and chromatography.

  • Prompt Isolation: Do not leave the reaction mixture or purified product exposed to air for extended periods. Workup the reaction immediately upon completion.

  • Purification Method: Flash column chromatography on silica gel is effective but should be performed quickly. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to prevent streaking and decomposition of the basic amine product on the acidic silica surface.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

Recommended Experimental Protocol: Iron-Mediated Reduction

This protocol is robust, cost-effective, and minimizes the risk of dehalogenation, making it an ideal starting point for optimization.

Reaction: Reduction of 2-Bromo-4-chloro-6-nitroaniline

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-bromo-4-chloro-6-nitroaniline (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 to 1:1 mixture) to form a slurry. Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 5-8 eq). The iron should be of high purity (<325 mesh is ideal).

  • Reaction: Heat the mixture to reflux (typically 70-85 °C) with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Be cautious as the Celite may contain finely divided, pyrophoric iron. Do not allow the filter cake to dry completely in the air.

  • Extraction: Wash the Celite pad thoroughly with ethanol or ethyl acetate. Combine the filtrates and remove the organic solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel (pre-treated with 1% Et₃N) using a hexanes/ethyl acetate gradient.

  • Isolation & Storage: Remove the solvent under reduced pressure to yield this compound, which should be immediately transferred to a sealed vial and stored under an inert atmosphere in a freezer.

Frequently Asked Questions (FAQs)

Q: What is the most common precursor for this synthesis? A: A common and commercially available precursor is 2-bromo-4-chloro-6-nitroaniline.[10] Synthesizing this often involves the nitration and subsequent bromination of 4-chloro-2-nitroaniline or a similar sequence.

Q: Can I use Sodium Borohydride (NaBH₄) for the reduction? A: NaBH₄ alone is generally not effective for the reduction of aromatic nitro groups. It requires a catalyst, such as NiCl₂ or in combination with other systems, but control can be difficult and it is not a standard method for this transformation. Metal/acid or catalytic hydrogenation are far more reliable.

Q: How do I know my final product is pure? A: Purity should be assessed using a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure and absence of major impurities. LC-MS can confirm the correct mass and provide a purity percentage. A sharp melting point is also a good indicator of purity for solid products.

Q: My reduction with SnCl₂ produced a lot of insoluble tin salts during workup. How can I manage this? A: The formation of tin salts is a known drawback of the SnCl₂ reduction. After the reaction, basify the aqueous solution carefully with a concentrated NaOH or NaHCO₃ solution to a pH > 8. This will precipitate tin hydroxides, which can be removed by filtration through Celite. Be aware that this process can be exothermic. The product can then be extracted from the filtrate.

References

Technical Support Center: Purification of 5-Bromo-3-chlorobenzene-1,2-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-Bromo-3-chlorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity material through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this diamine is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can significantly enhance the purity of this compound.

This guide will walk you through the critical aspects of developing a robust recrystallization protocol, from solvent selection to troubleshooting common issues like oiling out and poor crystal formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. Here are several strategies to address this:

  • Slower Cooling: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath. This provides sufficient time for the molecules to orient themselves into a crystal lattice.

  • Solvent System Modification:

    • Increase Solvent Volume: The solution might be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of the same hot solvent to decrease the supersaturation level.

    • Change Solvent Polarity: If you are using a single solvent, try a mixed-solvent system. For instance, if your compound is very soluble in a polar solvent like ethanol, you can add a less polar co-solvent (an "anti-solvent") like water or heptane dropwise to the hot solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. For halogenated anilines, an ethanol/water mixture is often a good starting point.[1][2]

  • Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution. This provides a nucleation site for crystal growth to begin. You can also scratch the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[3]

Q2: No crystals are forming even after the solution has cooled to room temperature and in an ice bath. What is the problem?

A2: The absence of crystal formation typically indicates that the solution is not supersaturated. Here's how to proceed:

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid crystallization and trapping of impurities.[3]

  • Induce Crystallization: As mentioned above, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[3]

  • Change the Solvent System: If the compound is too soluble in the chosen solvent, you may need to select a solvent in which it is less soluble, or use a mixed-solvent system where you add an anti-solvent.

Q3: The recovered crystals are still colored, even after recrystallization. How can I decolorize my product?

A3: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure: After dissolving the crude this compound in the minimum amount of hot solvent, add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Swirl the mixture and heat it for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.

  • Hot Filtration: It is crucial to perform a hot gravity filtration to remove the activated carbon while the solution is still hot. If the solution cools during this step, the desired product may crystallize prematurely on the filter paper, leading to a loss of yield. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point.

Q4: My final product has a low yield. What are the possible reasons and how can I improve it?

A4: Low yield is a common problem in recrystallization. The following factors may be responsible:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is sufficiently hot.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

  • Inappropriate solvent choice: If the compound has high solubility in the solvent even at low temperatures, the recovery will be poor. A good recrystallization solvent should exhibit a large difference in solubility for the compound at high and low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the properties of the compound is essential for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂[4]
Molecular Weight 221.48 g/mol [4]
Appearance Solid[5]
Melting Point 57-60 °C[5]
Storage Temperature 2-8°C[5]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it has the following hazard classifications:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Dissolve the compound poorly when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A good starting point for halogenated anilines is often a mixed solvent system, such as ethanol/water.[2] For bromo-o-phenylenediamines, tert-butyl methyl ether has been shown to be effective. It is highly recommended to perform small-scale solvent screening tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or heptane) to identify the optimal solvent or solvent system.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rods

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition, until about 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.

  • Repeat this process for each of the selected test solvents and solvent mixtures.

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be based on the results from the solvent screening protocol.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.

  • If decolorization is necessary, add a small amount of activated carbon and continue to heat for a few minutes.

  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly. This can be done by air drying on the filter paper, or for faster drying, in a desiccator under vacuum.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities or Color? dissolve->hot_filtration_q add_carbon Add Activated Carbon & Reheat hot_filtration_q->add_carbon Yes cool Slow Cooling to Room Temperature hot_filtration_q->cool No hot_filtration Hot Gravity Filtration add_carbon->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified Crystals dry->end

References

Side reactions and byproduct formation in the synthesis of 5-bromo-1,2,3-trichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-1,2,3-Trichlorobenzene

Welcome to the Technical Support Center for the synthesis of 5-bromo-1,2,3-trichlorobenzene. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and byproduct formation encountered during this synthesis. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you optimize your reaction, improve yield and purity, and understand the underlying chemical principles.

Section 1: Overview of Synthetic Challenges

The synthesis of 5-bromo-1,2,3-trichlorobenzene is a nuanced process that presents several challenges, primarily revolving around regioselectivity and the potential for byproduct formation. The most common and industrially viable route involves a two-step process:

  • Electrophilic Bromination: 1,2,3-trichlorobenzene is first brominated, typically using bromine (Br₂) and a Lewis acid catalyst like iron powder or FeBr₃. This step is often non-selective, yielding a mixture of isomers.

  • Base-Catalyzed Isomerization: The resulting mixture, rich in the kinetic product 1-bromo-2,3,4-trichlorobenzene, is then treated with a strong base, such as potassium tert-butoxide (KOtBu), to induce a "halogen dance" rearrangement to the thermodynamically more stable 5-bromo-1,2,3-trichlorobenzene.[1][2]

Each of these steps is prone to specific side reactions that can complicate purification and reduce the overall yield of the desired product. This guide will address these issues in detail.

Section 2: Troubleshooting Guide & FAQs

FAQ 1: My initial bromination of 1,2,3-trichlorobenzene gives a complex mixture of products. What is happening and what is the main byproduct?

Answer: This is the most common issue and stems from the directing effects of the three chlorine substituents on the benzene ring. During electrophilic aromatic substitution, the chlorine atoms are deactivating but ortho-, para-directing. On the 1,2,3-trichlorobenzene ring, there are three possible positions for bromination, leading to different isomers.

The primary kinetic product is typically 1-bromo-2,3,4-trichlorobenzene .[3][4] This occurs because the C4 position is activated (para) by the C1-chlorine and less sterically hindered than the C6 position. The desired 5-bromo-1,2,3-trichlorobenzene is formed in smaller amounts in this initial step. You will also likely form some amount of 4-bromo-1,2,3-trichlorobenzene.

  • Causality: The regioselectivity is a delicate balance between electronic directing effects and steric hindrance. The formation of the 1-bromo-2,3,4-trichloro isomer is kinetically favored, while the desired 5-bromo isomer is the thermodynamically more stable product.[1]

FAQ 2: After the base-catalyzed isomerization, my product contains significant amounts of 1-bromo-3,5-dichlorobenzene. Why is this byproduct forming?

Answer: The formation of 1-bromo-3,5-dichlorobenzene is a known and problematic side reaction during the base-catalyzed "halogen dance" step.[2][4] This reaction proceeds through a benzyne-like intermediate. The strong base (KOtBu) can deprotonate the aromatic ring, leading to the elimination of HCl and the formation of a dichlorobenzyne intermediate. This reactive intermediate can then be trapped by bromide ions in the solution, but can also lead to other products or decomposition pathways.

  • Mechanism Insight: The isomerization from 1-bromo-2,3,4-trichlorobenzene to 5-bromo-1,2,3-trichlorobenzene is an equilibrium process.[4] While the equilibrium favors the desired product, side reactions like the formation of dichlorobenzyne can occur, especially with prolonged reaction times or excess base.

FAQ 3: How can I improve the ratio of the desired 5-bromo isomer to the 1-bromo-2,3,4-trichloro precursor?

Answer: Optimizing the isomerization step is critical. The key is to use a catalytic amount of a strong, non-nucleophilic base and carefully control the reaction conditions.

  • Recommended Base: Potassium tert-butoxide (KOtBu) is the preferred base.[5] Using catalytic amounts (e.g., 0.1 to 0.5 molar equivalents) is often sufficient to establish the equilibrium without promoting excessive side reactions.[4]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or 2-methyl-THF are the best solvents for this reaction, as they help to stabilize the intermediates.[4]

  • Temperature Control: The reaction is typically run at ambient temperature (0°C to 50°C), which is sufficient to achieve equilibrium without significant decomposition.[4][5]

After the reaction, the crude product will still be a mixture, often in a ratio of approximately 5.1:1 of the desired 5-bromo product to the 1-bromo-2,3,4-trichloro starting material.[3][5] This mixture must then be separated.

FAQ 4: What is the best method to purify the final product and remove the isomeric byproducts?

Answer: Separating the final mixture of 5-bromo-1,2,3-trichlorobenzene and the residual 1-bromo-2,3,4-trichlorobenzene is challenging due to their similar physical properties.

  • Vacuum Distillation: This is the most effective method on a larger scale. The isomers have slightly different boiling points, allowing for their separation under reduced pressure. A significant advantage of this method is that the recovered 1-bromo-2,3,4-trichlorobenzene can be recycled back into the isomerization step, improving the overall process yield.[3][4]

  • Silica Gel Chromatography: For smaller, laboratory-scale purifications, column chromatography using a non-polar eluent like n-hexane or heptane can effectively separate the isomers.[3][5]

  • Melt Crystallization: For certain isomeric mixtures of halogenated benzenes, suspension melt crystallization can be a highly effective purification technique to achieve high purity.[6]

Section 3: Optimized Laboratory Protocol

This protocol is a two-step process designed to maximize the yield of 5-bromo-1,2,3-trichlorobenzene by embracing the formation of the kinetic intermediate and then efficiently isomerizing it.

Step 1: Electrophilic Bromination of 1,2,3-Trichlorobenzene
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with 1,2,3-trichlorobenzene and a catalytic amount of iron (III) bromide (FeBr₃) (approx. 0.05 eq).[5] Alternatively, iron powder can be used, which will generate the catalyst in situ with bromine.[3]

  • Bromine Addition: Heat the mixture to 60°C. Slowly add one equivalent of bromine (Br₂) via the dropping funnel. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at 60°C for 3-4 hours, monitoring the consumption of the starting material by GC.[5]

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 1M sodium thiosulfate (Na₂S₂O₃) to neutralize acid and destroy excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is primarily 1-bromo-2,3,4-trichlorobenzene and is used directly in the next step.

Step 2: Base-Catalyzed Isomerization
  • Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the crude product from Step 1 in anhydrous THF.

  • Base Addition: While stirring at room temperature, add a solution of potassium tert-butoxide in THF (1.0M solution) dropwise. Use approximately 0.3 equivalents of KOtBu.[5]

  • Reaction: Stir the solution at ambient temperature for 1-2 hours. The equilibrium between the isomers will be established.

  • Workup: Acidify the reaction with aqueous HCl. Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and evaporate the solvent.

  • Purification: The resulting crude product, a mixture of the two main isomers, can then be purified by vacuum distillation to yield pure 5-bromo-1,2,3-trichlorobenzene.[2][3]

Section 4: Visual Summaries & Data

Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic route from 1,2,3-trichlorobenzene to the desired product, highlighting the key intermediate and major byproduct.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Isomerization Start 1,2,3-Trichlorobenzene Intermediate 1-Bromo-2,3,4-trichlorobenzene (Kinetic Product) Start->Intermediate Br₂ / FeBr₃ 60°C Final_Product 5-Bromo-1,2,3-trichlorobenzene (Thermodynamic Product) Intermediate->Final_Product KOtBu (cat.) THF, RT (Equilibrium) Byproduct 1-Bromo-3,5-dichlorobenzene (Side Product) Intermediate->Byproduct Excess Base / High Temp

Caption: Synthetic pathway showing the formation of the kinetic intermediate and its subsequent isomerization to the thermodynamic product, along with a key side reaction.

Troubleshooting Summary Table
Problem Observed Probable Cause Recommended Solution
Low conversion in Step 1Insufficient catalyst or low temperature.Ensure active FeBr₃ catalyst; maintain reaction temp at 60°C.[5]
Formation of di-brominated productsExcess bromine or prolonged reaction time.Use stoichiometric amounts of Br₂; monitor reaction by GC.
Formation of 1-bromo-3,5-dichlorobenzene in Step 2Excess KOtBu, high temperature, or presence of water.Use catalytic (0.3 eq) KOtBu; maintain ambient temperature; ensure anhydrous conditions.[2][4]
Poor isomer ratio after Step 2Insufficient reaction time for equilibrium.Increase stirring time at room temperature to 2 hours.
Difficult final purificationIncomplete separation of isomers.Use fractional vacuum distillation for large scale; optimize chromatography for small scale.[3][7]

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-chlorobenzene-1,2-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on optimizing solvent conditions to enhance reaction outcomes, improve yields, and ensure the purity of your target molecules.

Introduction to this compound

This compound is a valuable building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds such as quinoxalines, benzimidazoles, and other fused-ring systems. Its unique substitution pattern, featuring both bromo and chloro substituents, offers opportunities for selective functionalization in subsequent reaction steps. However, the electron-withdrawing nature of these halogens can significantly impact the nucleophilicity of the diamine and its solubility, presenting specific challenges in reaction optimization.

This guide is structured to provide practical, evidence-based solutions to common problems, enabling you to navigate the intricacies of working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is crucial for successful experimentation.

PropertyValueSource
Molecular Formula C₆H₆BrClN₂--INVALID-LINK--
Molecular Weight 221.48 g/mol --INVALID-LINK--
Appearance Typically a solid--INVALID-LINK--
Melting Point 58-59 °C--INVALID-LINK--
pKa (predicted) The amino groups are weakly basic due to the electron-withdrawing effects of the halogens.N/A

The presence of both bromine and chlorine atoms significantly influences the electronic properties of the benzene ring, making the amino groups less nucleophilic than in unsubstituted o-phenylenediamine.

Q2: In which common laboratory solvents is this compound soluble?

While specific experimental solubility data for this compound is not extensively published, we can infer its likely solubility based on the behavior of similar halogenated aromatic compounds and general principles of "like dissolves like".

SolventPolarityPredicted SolubilityRationale & Comments
Water HighVery LowThe hydrophobic aromatic ring and halogen substituents dominate, leading to poor solubility in water.[1]
Methanol/Ethanol HighModerateThe polar hydroxyl group can interact with the amino groups, but the halogenated aromatic core limits high solubility.[2]
Acetonitrile HighModerateA polar aprotic solvent that can solvate the molecule to some extent.
Tetrahydrofuran (THF) MediumGoodA good general-purpose solvent for many organic compounds, likely to be effective.
Dichloromethane (DCM) MediumGoodA common solvent for a wide range of organic molecules.
Toluene LowModerate to GoodThe aromatic nature of toluene can favorably interact with the benzene ring of the diamine.
N,N-Dimethylformamide (DMF) HighHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) HighHighAnother highly polar aprotic solvent with strong solvating capabilities, often used to dissolve poorly soluble compounds.[3]

Recommendation: For reactions, start with moderately polar solvents like THF or DCM. For compounds that are difficult to dissolve, polar aprotic solvents like DMF or DMSO are excellent choices, especially for reactions requiring higher temperatures.

Troubleshooting Guide: Condensation Reactions (e.g., Quinoxaline Synthesis)

The most common application of this compound is in condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines. Here, we address common issues encountered in this synthetic route.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Poor Solubility of Starting Materials

  • Explanation: this compound or the dicarbonyl coupling partner may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow or incomplete reaction.

  • Solution:

    • Solvent Screening: Consult the solubility table above. If using a less polar solvent, consider switching to a more polar one like ethanol, or a polar aprotic solvent such as DMF or DMSO, which are excellent for dissolving a wide range of reactants.[3]

    • Elevated Temperature: Gently heating the reaction mixture can significantly improve the solubility of the starting materials. For higher boiling point solvents like DMF or DMSO, reactions can be conducted at elevated temperatures to ensure homogeneity.

    • Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of ethanol and water can be effective for some condensation reactions.[4]

Possible Cause 1.2: Reduced Nucleophilicity of the Diamine

  • Explanation: The electron-withdrawing bromo and chloro substituents decrease the electron density on the amino groups, reducing their nucleophilicity and slowing down the condensation reaction.[5]

  • Solution:

    • Acid Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can protonate the carbonyl oxygen of the dicarbonyl compound, making it more electrophilic and susceptible to attack by the weakly nucleophilic diamine. Common catalysts include acetic acid, p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc triflate.[3]

    • Elevated Temperature: Driving the reaction at a higher temperature (reflux) can provide the necessary activation energy to overcome the lower reactivity of the diamine.

    • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

Possible Cause 1.3: Incomplete Reaction

  • Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product.

    • Extended Reaction Time: If the reaction is proceeding slowly, extend the reaction time.

Problem 2: Formation of Side Products and Impurities

Possible Cause 2.1: Oxidation of the Diamine

  • Explanation: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially at elevated temperatures or in the presence of air.[1]

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

    • Control of Reaction Temperature: Avoid excessively high temperatures that can promote oxidative decomposition.

Possible Cause 2.2: Regioselectivity Issues with Unsymmetrical Dicarbonyls

  • Explanation: When reacting this compound with an unsymmetrical 1,2-dicarbonyl compound, two different regioisomeric quinoxaline products can be formed. The solvent can sometimes influence the ratio of these isomers.

  • Solution:

    • Solvent Effects on Regioselectivity: The polarity and coordinating ability of the solvent can influence the transition state energies of the two possible cyclization pathways, thus affecting the product ratio. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, ethanol, DMF) to determine the optimal conditions for the desired regioisomer.

    • Catalyst Influence: The choice of catalyst can also direct the regioselectivity. Experiment with different Brønsted or Lewis acids.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Bromo-8-chloro-2,3-disubstituted-quinoxalines

This protocol provides a starting point for the synthesis of quinoxalines from this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of diamine).

  • Addition of Dicarbonyl: To this solution, add the 1,2-dicarbonyl compound (1.0-1.1 eq).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow Start Reaction Issue (e.g., Low Yield, Impurities) CheckSolubility Is Starting Material Fully Dissolved? Start->CheckSolubility CheckReactivity Is the Diamine's Nucleophilicity an Issue? Start->CheckReactivity CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckPurity Are there Side Products/Impurities? Start->CheckPurity ChangeSolvent Change to a More Polar/Aprotic Solvent (e.g., DMF, DMSO) CheckSolubility->ChangeSolvent No AddHeat Increase Reaction Temperature CheckSolubility->AddHeat Partially CheckReactivity->AddHeat Yes AddCatalyst Add Acid Catalyst (e.g., Acetic Acid, p-TSA) CheckReactivity->AddCatalyst Yes IncreaseTime Increase Reaction Time (Monitor by TLC/LC-MS) CheckConditions->IncreaseTime Incomplete Reaction InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckPurity->InertAtmosphere Oxidation Products Purify Purify Product (Recrystallization or Column Chromatography) CheckPurity->Purify Yes

Caption: A troubleshooting workflow for reactions with this compound.

References

5-Bromo-3-chlorobenzene-1,2-diamine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-3-chlorobenzene-1,2-diamine. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and successful application of this reagent in your research. Aromatic diamines are known for their reactivity and sensitivity, and understanding their stability is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation pathways for this compound are oxidation and photodegradation. The ortho-diamine functionality is particularly susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1][2] This can lead to the formation of colored impurities and polymeric materials.[3][4] Halogenated aromatic compounds can also undergo photodegradation, although they are generally more resistant to degradation.[5][6][7]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed, airtight container under an inert atmosphere (e.g., argon or nitrogen).[8][9][10] It is recommended to store the compound at 2-8°C and protect it from light.[11] Avoid storing it in areas with high humidity, as moisture can be absorbed.

Q3: I've noticed my sample of this compound has developed a dark color. Is it still usable?

A3: The development of a dark color (often brown or purple) is a common indicator of oxidation.[1] While minor discoloration may not significantly affect the outcome of all reactions, it is a sign of impurity formation. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, it is highly recommended to use a pure, unoxidized sample. The presence of oxidation products could potentially interfere with your reaction and lead to lower yields or the formation of undesired byproducts.

Q4: What are the likely degradation products of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample has turned dark brown/purple Oxidation due to prolonged exposure to air and/or light.For critical applications, discard the sample and use fresh, properly stored material. For less sensitive reactions, you may attempt to purify a small amount by recrystallization or column chromatography, but this may not be practical.
Inconsistent reaction yields or unexpected byproducts Degradation of the starting material. The presence of oxidation products can interfere with the desired reaction pathway.Confirm the purity of your this compound using techniques like HPLC or NMR before use. Ensure all handling procedures are performed under an inert atmosphere.
Poor solubility of the compound compared to previous batches Formation of insoluble polymeric degradation products.Filter the solution to remove any insoluble material. However, this indicates significant degradation, and the purity of the soluble portion should be assessed before use.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Analyze the new peaks by mass spectrometry (MS) to identify potential degradation products. Compare the retention times with those of a freshly opened, high-purity standard.

Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known reactivity of similar aromatic diamines.

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

Protocol 1: Basic Stability Assessment

This protocol provides a method to assess the stability of this compound under common laboratory conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Four clear glass vials and four amber glass vials

  • HPLC system with a UV detector and a C18 column

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Aliquot the stock solution into the eight vials.

  • Time Zero Analysis: Immediately analyze an aliquot from one of the amber vials by HPLC to establish the initial purity profile.

  • Experimental Conditions:

    • Vial 1 (Amber): Store at 2-8°C, protected from light (Control).

    • Vial 2 (Clear): Store on the lab bench at room temperature, exposed to ambient light.

    • Vial 3 (Amber): Store in an oven at 40°C, protected from light.

    • Vial 4 (Clear): Place under a UV lamp (e.g., 254 nm).

  • Analysis: Analyze the contents of each vial by HPLC at regular intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Data Interpretation: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Protocol 2: Workflow for Handling Air-Sensitive Aromatic Amines

This workflow minimizes exposure to atmospheric oxygen and moisture.

HandlingWorkflow start Start prep_glassware Oven-dry all glassware and cool under inert gas start->prep_glassware inert_atmosphere Establish an inert atmosphere (N2 or Ar) in the reaction vessel prep_glassware->inert_atmosphere transfer_reagent Transfer this compound in a glovebox or using a Schlenk line inert_atmosphere->transfer_reagent dissolve Dissolve in a dry, deoxygenated solvent transfer_reagent->dissolve reaction Perform the reaction under a continuous positive pressure of inert gas dissolve->reaction workup Quench and work up the reaction reaction->workup end End workup->end

References

Handling and storage recommendations for 5-Bromo-3-chlorobenzene-1,2-diamine to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-chlorobenzene-1,2-diamine

This guide provides in-depth technical support for the handling and storage of this compound (CAS No: 16429-44-0). As a substituted aromatic diamine, this compound's stability is paramount for ensuring experimental reproducibility and safety. This document is structured to address common issues and questions encountered by researchers, offering explanations grounded in chemical principles and providing actionable protocols.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses specific issues that may arise during the storage and use of this compound, indicating potential decomposition.

Question: Why has my this compound solid changed color, appearing darker, yellow, or brown over time?

Answer: This is a primary and common indicator of decomposition. The two amine (-NH₂) groups on the benzene ring are highly susceptible to oxidation.[1] Similar to other phenylenediamines, exposure to atmospheric oxygen can lead to the formation of colored oxidation products.[1][2] This process is often accelerated by exposure to light and ambient temperatures. The pure compound is typically a white or off-white solid, so any significant darkening suggests a decrease in purity.[2]

Recommended Action:

  • Assess Purity: If your application is sensitive to impurities, it is critical to re-analyze the material's purity using techniques like NMR, HPLC, or GC-MS before use.

  • Evaluate Usability: For less sensitive applications, minor discoloration may not significantly impact the outcome. However, for developing pharmaceutical agents or creating standards, using the discolored reagent is not recommended.

  • Implement Correct Storage: To prevent further degradation, immediately transfer the material to a container that can be purged with an inert gas and store it according to the optimal conditions outlined in the FAQ section below.

Question: I've observed a crystalline precipitate or cloudy appearance in a solution of the compound that was previously clear. What is the cause?

Answer: The formation of a precipitate in a previously clear solution suggests that decomposition has occurred, leading to the formation of less soluble byproducts. The primary decomposition pathway for a related compound, 1-Bromo-3-(bromomethyl)-2-chlorobenzene, is hydrolysis from ambient moisture, which forms less soluble alcohol byproducts.[3] While oxidation is the main concern for the diamine, reaction with moisture or other atmospheric components can also lead to the formation of insoluble materials.

Recommended Action:

  • Do Not Use: The solution should be considered compromised. Using it will introduce significant impurities into your reaction.

  • Isolate and Analyze: If necessary, you can attempt to isolate the precipitate by filtration and analyze both the solid and the remaining solution to identify the decomposition products.

  • Prevent Recurrence: Ensure that solvents are anhydrous and that solutions are stored under an inert atmosphere to prevent hydrolysis and oxidation.

Question: Upon opening the container, I detected a sharp, acidic, or otherwise unusual odor. What does this signify?

Answer: A strong, unusual odor can indicate significant degradation. While the compound itself is not highly volatile, its decomposition can release various byproducts. For instance, decomposition of halogenated aromatic compounds can sometimes generate toxic gases, such as oxides of nitrogen or carbon monoxide, especially when heated.[2] The formation of acidic gases like hydrogen bromide (HBr) could occur if hydrolysis is a decomposition pathway.[3]

Recommended Action:

  • Handle with Extreme Caution: Immediately handle the container inside a certified chemical fume hood.[4]

  • Assume High Hazard: The material is likely significantly degraded. It is not recommended for any experimental use.

  • Proper Disposal: Dispose of the material as hazardous waste according to your institution's environmental health and safety guidelines.[4] Ensure the waste container is properly labeled to indicate the potential presence of decomposition products.[4]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the proper handling and storage of this compound.

Question: What are the optimal long-term storage conditions for this compound?

Answer: To maintain the compound's integrity and prevent decomposition, the following storage conditions are strongly recommended. These are based on best practices for air- and light-sensitive aromatic diamines and halogenated compounds.[3]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidation and other potential decomposition reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amine groups by displacing atmospheric oxygen.[3]
Light Protect from LightStore in an amber or opaque container to prevent light-catalyzed degradation.[5][6]
Container Tightly Sealed Glass BottlePrevents ingress of atmospheric moisture and oxygen. Glass is inert to the compound.[3]

Question: What personal protective equipment (PPE) is required when handling this compound?

Answer: this compound is classified as a hazardous chemical. According to its GHS classifications, it causes severe skin burns and eye damage and may cause an allergic skin reaction.[7][8] Therefore, a comprehensive PPE plan is mandatory.[4]

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[4]

  • Skin Protection: Use chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4]

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][9]

Question: Is this compound considered a time-sensitive chemical?

Answer: Yes. Due to its susceptibility to oxidation upon exposure to air and light, this compound should be treated as a time-sensitive chemical.[5] Its purity can degrade over time, even when stored under suboptimal conditions.

Best Practices:

  • Date the Container: Clearly mark the container with the date of receipt and the date it was first opened.[5]

  • Purchase Appropriate Quantities: Only purchase amounts that you anticipate using in a reasonable timeframe to avoid long-term storage of opened containers.[5]

  • Regularly Inspect: Visually inspect the material for signs of decomposition before each use.

Experimental Protocols & Visualizations

Troubleshooting Workflow for Potentially Decomposed Samples

The following diagram outlines the decision-making process when assessing the quality of a stored sample of this compound.

G cluster_0 Sample Assessment Workflow A Visually Inspect Sample in Container B Is there significant discoloration (darkening) or precipitate? A->B C Is there an unusual/acrid odor? B->C No E Purity is questionable. Perform analytical check (e.g., NMR, HPLC). B->E Yes D Material is likely pure. Proceed with caution. C->D No I Significant decomposition likely. Handle in fume hood with full PPE. C->I Yes F Is purity acceptable for application? E->F G Use material but store under inert atmosphere and at 2-8°C moving forward. F->G Yes H Do not use. Purify material or dispose of as hazardous waste. F->H No J Dispose of as hazardous waste. Do not attempt to use or purify. I->J

Caption: Decision tree for handling potentially degraded samples.

References

Troubleshooting poor solubility of 5-Bromo-3-chlorobenzene-1,2-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chlorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor solubility in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Understanding the Challenge: Why is this compound Difficult to Dissolve?

The solubility of a compound is dictated by its molecular structure. This compound (C₆H₆BrClN₂) possesses a combination of features that contribute to its low solubility in many common organic solvents.[1]

  • Molecular Structure: The presence of two amine groups, a bromine atom, and a chlorine atom on a benzene ring results in a molecule with significant polarity and the capacity for strong intermolecular interactions.

  • Intermolecular Forces: The amine groups can participate in hydrogen bonding, a strong type of intermolecular force. In the solid state, these molecules can pack into a stable crystal lattice, held together by these hydrogen bonds and van der Waals forces. Overcoming these strong interactions requires a solvent that can effectively solvate the individual molecules.

  • Aromaticity and Halogenation: Aromatic compounds often exhibit stacking interactions (pi-stacking), further stabilizing the solid form. The presence of halogens can also influence crystal packing.

Poor aqueous solubility is a common issue for many drug substances and can be attributed to strong intermolecular forces within the crystal lattice.[2] The principle of "like dissolves like" is a useful starting point; aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[3]

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are encountering difficulty in dissolving this compound, a systematic approach to solvent selection and optimization of conditions is crucial.

Issue 1: The compound does not dissolve in the initial chosen solvent at room temperature.

Step 1: Solvent Screening

The first step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. The choice of solvent is critical, as it should ideally have a high solubility for the compound at elevated temperatures and low solubility at lower temperatures, which is also important for later crystallization or purification steps.[4]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vials with continued agitation. Monitor for dissolution.

  • Cooling: If dissolution occurs upon heating, allow the solution to cool to room temperature and then on ice to observe if precipitation occurs. This provides insight into the potential for recrystallization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)These solvents can disrupt hydrogen bonds and often effectively solvate polar molecules.
Chlorinated Dichloromethane (DCM), ChloroformThe polarity of these solvents can be suitable for halogenated aromatic compounds.[5]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are moderately polar solvents that can be effective.
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the amine groups of the solute, but the overall polarity might need adjustment.[6][7]
Aromatic Toluene, XyleneThe aromatic nature of these solvents can interact favorably with the benzene ring of the compound.[5]
Ketones Acetone, Methyl ethyl ketone (MEK)These are polar aprotic solvents that can be effective.[6]

Step 2: Temperature Adjustment

For many compounds, solubility increases with temperature.[5][8]

Experimental Protocol: Temperature Optimization

  • Select a Promising Solvent: Choose a solvent from your screen that showed partial or complete dissolution upon heating.

  • Create a Slurry: Add the compound to the chosen solvent to create a slurry.

  • Incremental Heating: Gradually heat the slurry while stirring. Use a thermometer to monitor the temperature.

  • Record Dissolution Temperature: Note the temperature at which the compound completely dissolves. This will give you an indication of the required temperature for your experiment. Be cautious not to exceed the boiling point of the solvent.

Step 3: Utilizing Co-solvents

If a single solvent does not provide the desired solubility, a co-solvent system can be employed. This involves mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent. This technique can fine-tune the polarity of the solvent system.

Experimental Protocol: Co-solvent Titration

  • Dissolve in a "Good" Solvent: Dissolve the compound in a minimal amount of a good solvent (e.g., DMF or DMSO) at room temperature.

  • Titrate with a "Poor" Solvent: Slowly add a "poor" solvent (in which the compound is less soluble, e.g., water or a non-polar solvent like hexane) until a slight turbidity (cloudiness) appears.

  • Re-dissolve: Gently warm the mixture until it becomes clear again. This creates a saturated solution at an elevated temperature, which is ideal for many reactions or for obtaining crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: I've tried several solvents and heating, but the compound still won't dissolve. What's next?

If extensive solvent screening and heating are unsuccessful, consider the following:

  • Purity of the Compound: Impurities can sometimes affect solubility. Consider purifying a small sample to see if that improves its dissolution characteristics.

  • Particle Size Reduction: Increasing the surface area of the compound can enhance the rate of dissolution.[9][10][11] Gently grinding the material with a mortar and pestle can be effective. This process, known as micronization, increases the drug's surface area.[10]

  • Sonication: Applying ultrasonic energy can help to break up solid agglomerates and increase the interaction between the solvent and the solute.

  • Use of Additives: In some cases, a small amount of an acid or base can protonate or deprotonate the amine groups, respectively, leading to the formation of a more soluble salt. This should be done with caution, as it will change the chemical nature of your compound. The formation of salts is a common and effective method for increasing the solubility of acidic and basic drugs.[2][11]

Q2: The compound dissolves at a high temperature but crashes out of solution immediately upon cooling. How can I control this?

Rapid crystallization can be problematic. To slow down the process:

  • Increase the Solvent Volume: Add more of the hot solvent to create a less concentrated solution. This will lower the saturation point and allow for slower crystal growth upon cooling.[12]

  • Controlled Cooling: Instead of allowing the solution to cool rapidly at room temperature, use a controlled cooling method. For example, place the flask in a warm water bath that is allowed to cool slowly to room temperature.

Q3: Could the compound be "oiling out" instead of dissolving?

"Oiling out" occurs when a solid melts in the hot solvent before it dissolves, forming an insoluble liquid phase. This is often due to the use of a solvent with a boiling point higher than the melting point of the solute, or the presence of impurities.

  • How to Identify: You will see droplets of an immiscible liquid instead of a clear solution.

  • Solutions:

    • Add more of the "soluble solvent" to try and dissolve the oil.[12]

    • Choose a solvent with a lower boiling point.

    • If impurities are suspected, a pre-purification step might be necessary.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for poor solubility.

References

Navigating the Complexities of 5-Bromo-3-chlorobenzene-1,2-diamine Derivative Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-3-chlorobenzene-1,2-diamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-challenging NMR spectra of these highly substituted aromatic compounds. Here, we address common and advanced issues encountered during experimental analysis, providing not just solutions, but the underlying scientific reasoning to empower your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section tackles the most common initial hurdles in interpreting the NMR spectra of this compound and its analogs.

Question 1: Why do the aromatic protons in my ¹H NMR spectrum show such a complex and overlapping multiplet, making it impossible to assign individual protons?

This is a frequent challenge with polysubstituted benzene rings.[1][2] In this compound, you have two remaining aromatic protons. Due to the various substituents (two amino groups, a bromine, and a chlorine), the electronic environment around these protons is distinct, leading to different chemical shifts. However, these shifts can be very close, and the protons will exhibit splitting from each other (typically a doublet for each if they are ortho or meta to each other).[3][4]

Scientist's Insight: The complexity arises from the combined influence of electron-donating amino groups and electron-withdrawing halogens on the aromatic ring.[2] This often results in a narrow chemical shift window for the aromatic protons, causing their multiplets to overlap. Furthermore, long-range couplings (4-bond or 5-bond) can sometimes be observed in aromatic systems, further complicating the splitting patterns.[5]

Troubleshooting Steps:

  • Change the Solvent: Running the NMR in a different deuterated solvent can often resolve overlapping peaks. Aromatic solvents like benzene-d6 can induce significant shifts in the proton signals compared to chloroform-d, potentially separating the multiplets.[6]

  • Increase Spectrometer Field Strength: A higher field spectrometer will increase the chemical shift dispersion, making it easier to resolve individual proton signals.

  • Utilize 2D NMR: A COSY (Correlation Spectroscopy) experiment is invaluable here. It will show which protons are coupled to each other, allowing for definitive assignment even with overlapping signals.[7][8]

Question 2: The -NH₂ protons are either very broad or not visible at all in my ¹H NMR spectrum. How can I confirm their presence and assignment?

The appearance of amine (-NH₂) proton signals is highly variable and depends on several factors.[9]

Scientist's Insight: The broadness of -NH₂ signals is due to rapid chemical exchange with residual water or other labile protons in the sample, as well as quadrupole broadening from the ¹⁴N nucleus.[9] Their chemical shift can also vary significantly with concentration, temperature, and solvent.[10][11][12]

Confirmation Protocol:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The -NH₂ protons will exchange with deuterium, causing their signal to disappear from the spectrum. This is a definitive test for exchangeable protons like those in amines and alcohols.[6][9]

  • Lower the Temperature: In some cases, cooling the sample can slow down the exchange rate, resulting in sharper -NH₂ signals.

  • Use DMSO-d₆ as a Solvent: Dimethyl sulfoxide-d₆ is known to slow down the exchange of labile protons, often resulting in sharper -NH₂ peaks that may even show coupling to adjacent protons.[13]

Part 2: Advanced Troubleshooting and In-depth Analysis

This section is for researchers who have mastered the basics and are now facing more nuanced challenges in their spectral interpretation.

Question 3: I have synthesized a derivative of this compound and need to confirm the regiochemistry of a new substituent. How can I unambiguously determine its position on the aromatic ring?

Confirming the exact position of a new substituent on a polysubstituted ring requires more advanced NMR techniques that probe through-space and through-bond correlations.

Scientist's Insight: While ¹H and ¹³C NMR provide initial clues, they are often insufficient for definitive structural elucidation in complex isomers. 2D NMR techniques are essential for mapping out the connectivity of the molecule.

Workflow for Regiochemical Assignment:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_noe Through-Space Correlation cluster_conclusion Structure Elucidation H1_NMR Acquire ¹H NMR COSY Run COSY (¹H-¹H Correlation) H1_NMR->COSY Identify neighboring protons C13_NMR Acquire ¹³C NMR HSQC Run HSQC (¹H-¹³C One-Bond Correlation) C13_NMR->HSQC Assign protonated carbons HMBC Run HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Confirm proton network HSQC->HMBC Anchor for long-range correlations Structure Definitive Structure Assignment HMBC->Structure Map out the complete carbon skeleton and substituent positions NOESY Run NOESY (Nuclear Overhauser Effect) NOESY->Structure Confirm spatial proximity of groups, crucial for distinguishing isomers

Caption: Workflow for unambiguous structure elucidation.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled.[8] For your derivative, a cross-peak between the two remaining aromatic protons will confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[14] This is the first step in assigning your carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for determining regiochemistry. It shows correlations between protons and carbons that are two or three bonds away.[7][14] By observing correlations from a known proton (e.g., one of the aromatic protons) to the carbon of the new substituent, you can pinpoint its location.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded.[15][16] An NOE between a proton on the new substituent and a specific aromatic proton can provide definitive proof of its position.

Question 4: My ¹³C NMR spectrum has more/fewer peaks in the aromatic region than I expect. What could be the cause?

The number of signals in the aromatic region of a ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.[17]

Scientist's Insight: For this compound, you would expect six distinct aromatic carbon signals as there is no plane of symmetry. If you have synthesized a derivative, the number of signals may change depending on the nature and position of the new substituent.

Troubleshooting Scenarios:

  • Fewer than expected signals: This indicates the presence of symmetry in your molecule. For example, if you have a para-disubstituted benzene ring with identical substituents, you will only see four aromatic carbon signals due to a plane of symmetry.[17][18]

  • More than expected signals: This could be due to the presence of a mixture of isomers or impurities. It could also arise from restricted rotation around a bond (e.g., an amide), leading to magnetically non-equivalent carbons (rotamers).

Data Interpretation Table:

Substitution Pattern on Benzene Ring Symmetry Element Expected Number of Aromatic ¹³C Signals
MonosubstitutedPlane of symmetry4
Ortho-disubstituted (identical substituents)Plane of symmetry4
Meta-disubstituted (identical substituents)Plane of symmetry4
Para-disubstituted (identical substituents)Two planes of symmetry2
Asymmetrically disubstitutedNo symmetry6
This compoundNo symmetry6

Part 3: Data Summaries and Reference Information

Typical Chemical Shift Ranges:

The following table provides approximate chemical shift ranges for the protons and carbons in this compound derivatives. Note that these can vary based on the specific derivative and the solvent used.

Nucleus Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic CH-6.5 - 7.5[1][17]110 - 130[19][20]
C-NH₂C1, C2-135 - 150[21]
C-ClC3-130 - 140[22]
C-BrC5-110 - 120[22]
NH₂-3.0 - 5.0 (variable)[9]-

Scientist's Note: The carbon attached to bromine (C-Br) is often shifted upfield relative to the carbon attached to chlorine (C-Cl) due to the "heavy atom effect." The carbons attached to the electron-donating amino groups (C-NH₂) will be significantly deshielded.[21][22]

Logical Troubleshooting Flowchart:

G Start Complex/Ambiguous NMR Spectrum Problem_Type Identify Primary Issue Start->Problem_Type Overlap Overlapping Signals in ¹H NMR Problem_Type->Overlap Signal Resolution Broad_NH Broad or Missing -NH₂ Signal Problem_Type->Broad_NH Labile Protons Wrong_C_Count Incorrect Number of ¹³C Signals Problem_Type->Wrong_C_Count Symmetry/Purity Unknown_Regio Uncertain Regiochemistry Problem_Type->Unknown_Regio Structural Isomerism Change_Solvent Change Solvent (e.g., Benzene-d₆) Overlap->Change_Solvent Higher_Field Increase Spectrometer Field Strength Overlap->Higher_Field Run_COSY Run COSY Overlap->Run_COSY D2O_Shake Perform D₂O Shake Broad_NH->D2O_Shake Run_in_DMSO Use DMSO-d₆ Broad_NH->Run_in_DMSO Check_Symmetry Re-evaluate Molecular Symmetry Wrong_C_Count->Check_Symmetry Check_Purity Check for Impurities/ Isomers (e.g., LC-MS) Wrong_C_Count->Check_Purity Run_2D_Suite Run Full Suite of 2D NMR (HSQC, HMBC, NOESY) Unknown_Regio->Run_2D_Suite Solution_Overlap Signals Resolved Change_Solvent->Solution_Overlap Higher_Field->Solution_Overlap Run_COSY->Solution_Overlap Solution_NH NH₂ Confirmed D2O_Shake->Solution_NH Run_in_DMSO->Solution_NH Solution_C_Count Structure/Purity Confirmed Check_Symmetry->Solution_C_Count Check_Purity->Solution_C_Count Solution_Regio Structure Elucidated Run_2D_Suite->Solution_Regio

Caption: A decision-making flowchart for troubleshooting complex NMR spectra.

References

Technical Support Center: Safe Handling and Compatibility of 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-chlorobenzene-1,2-diamine (CAS No. 16429-44-0). This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent in experimental settings. The following information is curated to address potential challenges and frequently asked questions regarding its chemical compatibility.

I. Core Chemical Profile and Inherent Hazards

This compound is a halogenated aromatic diamine, a class of compounds recognized for their utility in organic synthesis, particularly in the formation of heterocyclic structures.[1] However, the presence of two amine groups on the benzene ring, in conjunction with bromine and chlorine substituents, imparts a specific reactivity profile that necessitates careful consideration of its handling and storage.

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and related toxicological data, include:

  • Severe Skin Corrosion and Eye Damage: The compound is corrosive and can cause serious burns upon contact.[2][3]

  • Allergic Skin Reaction: It is a skin sensitizer, meaning repeated exposure may lead to an allergic reaction.[2][3]

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4][5]

Given these hazards, the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling of this compound should be performed in a well-ventilated fume hood.[6]

II. Troubleshooting Guide: Preventing and Managing Incompatible Reactions

This section addresses potential issues that may arise from the improper mixing of this compound with incompatible reagents.

Question: My reaction mixture containing this compound turned dark brown/black and produced a significant amount of heat. What happened?

Answer: This is a strong indication of an uncontrolled exothermic reaction, likely due to an incompatibility with one of the reagents in your mixture. Aromatic amines, including this compound, are susceptible to rapid oxidation, which often presents as a darkening of the solution and a rapid temperature increase.

Potential Causes and Solutions:

Incompatible Reagent Class Mechanism of Incompatibility Preventative Measures & Troubleshooting
Strong Oxidizing Agents Aromatic amines are readily oxidized. The electron-rich amino groups are highly susceptible to attack by oxidizers, leading to a rapid and potentially violent release of energy. This can result in the formation of colored, polymeric byproducts.Avoid: Do not mix with nitric acid, perchloric acid, hydrogen peroxide, permanganates, or chromates.[7] Protocol: If an oxidation step is necessary for your synthesis, choose a milder, more controlled oxidizing agent and perform the reaction at a low temperature with slow, portion-wise addition.
Strong Acids As a weak base, this compound will undergo a strong exothermic neutralization reaction with strong acids to form salts.[8] This rapid heat generation can cause the reaction to boil, potentially splashing corrosive materials.Avoid: Do not mix directly with concentrated sulfuric acid, hydrochloric acid, or nitric acid. Protocol: If an acidic medium is required, use a dilute acid solution and add it slowly to a cooled solution of the diamine.
Acid Halides and Anhydrides These reagents react exothermically with the amine groups in an acylation reaction. This reaction can be vigorous and may release corrosive hydrogen halide gases.[9]Avoid: Do not mix directly with acetyl chloride, benzoyl chloride, or acetic anhydride without proper temperature control. Protocol: Conduct these reactions at low temperatures (e.g., 0 °C) and add the acid halide or anhydride dropwise to a solution of the diamine. The use of a non-nucleophilic base to scavenge the generated acid is also recommended.
Isocyanates The reaction between amines and isocyanates to form ureas is highly exothermic.[9] Uncontrolled mixing can lead to a dangerous increase in temperature and pressure.Avoid: Do not mix directly with isocyanates without strict temperature and addition control. Protocol: Perform the reaction in a suitable solvent at reduced temperatures, adding the isocyanate slowly to the diamine solution.
Question: I observed gas evolution from my reaction mixture. Is this expected?

Answer: Unexpected gas evolution is a sign of a potentially hazardous decomposition reaction. When heated, aromatic amines can decompose to release toxic fumes, including nitrogen oxides.[9] Certain incompatible mixtures can also lead to gas formation at room temperature.

Potential Causes and Solutions:

Incompatible Reagent Class Mechanism of Incompatibility Preventative Measures & Troubleshooting
Halogenated Organics While not always leading to gas evolution, some halogenated compounds can react with amines under certain conditions, potentially leading to the formation of hydrogen halides.[8]Avoid: Exercise caution when using chlorinated solvents or other halogenated reagents, especially at elevated temperatures. Protocol: If a reaction with a halogenated compound is intended, ensure the reaction is well-controlled and vented.
Certain Metals Some metals, particularly in powdered form, can catalyze the decomposition of aromatic compounds or react with trace impurities, potentially leading to gas evolution.[10]Avoid: Be cautious when using powdered metals like aluminum or magnesium in conjunction with halogenated aromatic amines.[10] Protocol: Ensure that any metals used are compatible with all components of the reaction mixture.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents, acids, and sources of ignition.[11]

Q2: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform with this compound? A2: While DCM is a common solvent in organic synthesis, caution is advised. Aromatic amines can be incompatible with halogenated organics.[8] It is crucial to ensure that the reaction conditions (e.g., temperature, presence of other reagents) do not promote a hazardous reaction. If you observe any unusual color change or temperature increase, stop the reaction immediately.

Q3: What are the signs of decomposition for this compound? A3: Aromatic amines can darken upon exposure to air and light.[8] A significant change in color from its typical appearance (often a tan or light brown solid) to a dark brown or black substance may indicate degradation or contamination.

Q4: What is the best way to quench a reaction containing this compound? A4: The quenching procedure will depend on the specific reaction. However, avoid quenching with strong acids or oxidizing agents. A slow addition of water or a saturated aqueous solution of a mild salt (e.g., sodium bicarbonate) is generally a safer approach. Always perform the quench at a reduced temperature.

IV. Decision-Making Workflow for Assessing Chemical Compatibility

The following diagram outlines a logical workflow for researchers to assess the compatibility of reagents with this compound.

G start Start: Proposed Reagent for use with this compound sds_check Consult the Safety Data Sheet (SDS) for the proposed reagent. start->sds_check reagent_class Is the reagent a strong oxidizing agent, strong acid, acid halide, anhydride, or isocyanate? high_risk High Risk of Incompatibility. Do not proceed without a thorough risk assessment and strict controls (e.g., low temperature, slow addition). reagent_class->high_risk Yes halogenated_check Is the reagent a halogenated organic compound? reagent_class->halogenated_check No moderate_risk Moderate Risk. Proceed with caution. Monitor for heat and color change. Consider alternative solvents. halogenated_check->moderate_risk Yes low_risk Lower Risk of Incompatibility. Proceed with standard laboratory safety precautions. halogenated_check->low_risk No literature_check Review literature for known incompatibilities with aromatic amines. sds_check->literature_check literature_check->reagent_class

Caption: A workflow for assessing reagent compatibility with this compound.

V. References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from --INVALID-LINK--

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Environmental Health & Safety. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--

  • Revista de la Sociedad Venezolana de Química. (2005). On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives. Retrieved from --INVALID-LINK--

  • AiFChem. (n.d.). 16429-44-0 | this compound. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). 3-Bromo-5-chlorobenzene-1,2-diamine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of Nevada, Reno. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). 1,2-PHENYLENEDIAMINE. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--

  • Cancer and Environment Network of Southwestern Pennsylvania. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from --INVALID-LINK--

  • Iowa State University. (n.d.). Incompatible chemicals. Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Government of Canada. (2020). Aromatic Amines Group - information sheet. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (2025). 5-Bromo-3-methylbenzene-1,2-diamine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2007). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-3-chlorobenzene-1,2-diamine and 5-Bromo-3-methylbenzene-1,2-diamine in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted o-phenylenediamines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, most notably benzodiazepines, phenazines, and quinoxalines, which form the core of numerous pharmaceutical agents. The reactivity of these diamines is critically influenced by the nature and position of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such precursors: 5-Bromo-3-chlorobenzene-1,2-diamine and 5-Bromo-3-methylbenzene-1,2-diamine.

This comparison is framed within the context of a quintessential reaction of o-phenylenediamines: the synthesis of quinoxalines via condensation with a 1,2-dicarbonyl compound. By examining the electronic and steric effects of the chloro and methyl substituents, we can predict and understand the differing reactivity of these two diamines. This guide will furnish researchers with the theoretical foundation and practical experimental protocols to effectively utilize these reagents in their synthetic endeavors.

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The reactivity of the amino groups in an o-phenylenediamine in a reaction such as quinoxaline synthesis is predominantly governed by their nucleophilicity. The electron density on the nitrogen atoms, which is modulated by the substituents on the benzene ring, is the primary determinant of this nucleophilicity.

Electronic Effects: A Quantitative Approach with Hammett Constants

The electronic influence of a substituent on a benzene ring can be dissected into two components: the inductive effect and the resonance effect. The Hammett equation provides a quantitative measure of the overall electronic effect of a substituent through the Hammett constant (σ). For substituents at the meta position, the constant (σm) primarily reflects the inductive effect.

  • This compound : The chloro group at the 3-position is electron-withdrawing, primarily through its strong negative inductive effect (-I). While it has a weak positive resonance effect (+R) due to its lone pairs, the inductive effect is dominant, especially from the meta position.[1][2] The Hammett constant for a meta-chloro substituent is σm = +0.37 .[3][4][5] This positive value signifies a net withdrawal of electron density from the aromatic ring, which in turn decreases the nucleophilicity of the amino groups.

  • 5-Bromo-3-methylbenzene-1,2-diamine : The methyl group at the 3-position is electron-donating. It exerts a weak positive inductive effect (+I) and also donates electron density through hyperconjugation, which is a type of resonance effect. The Hammett constant for a meta-methyl substituent is σm = -0.07 .[3][4] This negative value indicates a net donation of electron density to the aromatic ring, thereby increasing the nucleophilicity of the amino groups.

Based on this quantitative analysis, 5-Bromo-3-methylbenzene-1,2-diamine is predicted to be the more reactive nucleophile due to the electron-donating nature of the methyl group, which enhances the electron density on the amino groups. Conversely, the electron-withdrawing chloro group in this compound is expected to decrease the nucleophilicity of its amino groups, rendering it less reactive.

G cluster_chloro This compound cluster_methyl 5-Bromo-3-methylbenzene-1,2-diamine a Chloro Group (Electron-Withdrawing) b Decreased Electron Density on Amino Groups a->b c Lower Nucleophilicity b->c d Slower Reaction Rate c->d e Methyl Group (Electron-Donating) f Increased Electron Density on Amino Groups e->f g Higher Nucleophilicity f->g h Faster Reaction Rate g->h

Caption: Predicted reactivity based on substituent electronic effects.

Steric Effects

In the context of quinoxaline synthesis, the substituents at the 3-position are ortho to one of the amino groups. Steric hindrance from these substituents could potentially influence the rate of reaction.[6][7]

  • Chloro Group : The chloro group is relatively small and is not expected to impart significant steric hindrance to the adjacent amino group.

  • Methyl Group : The methyl group is bulkier than a chloro atom. However, in the transition state of the condensation reaction with a 1,2-dicarbonyl, the steric hindrance is generally not considered to be a dominant factor in determining the overall reaction rate for a substituent of this size at this position.

Therefore, while a minor steric effect from the methyl group might be present, the electronic effects are anticipated to be the primary driver of the difference in reactivity between these two molecules.

Practical Comparison: Quinoxaline Synthesis as a Model Reaction

A reliable method to experimentally validate the predicted difference in reactivity is to perform a comparative synthesis. The condensation of an o-phenylenediamine with benzil to form a 2,3-diphenylquinoxaline is a classic and high-yielding reaction that serves as an excellent model system.[8][9][10][11]

G cluster_workflow Comparative Quinoxaline Synthesis Workflow start Start reagents Prepare separate reaction mixtures: - Diamine A + Benzil - Diamine B + Benzil start->reagents reaction Run reactions in parallel under identical conditions (solvent, temperature, time) reagents->reaction monitoring Monitor reaction progress (e.g., TLC, LC-MS) reaction->monitoring workup Quench, extract, and purify the quinoxaline products monitoring->workup analysis Analyze and compare: - Reaction time to completion - Product yield - Purity workup->analysis end End analysis->end

Caption: Workflow for the comparative synthesis experiment.

Expected Outcomes

Based on the theoretical analysis, the following outcomes are anticipated in a competitive or parallel synthesis experiment:

Parameter5-Bromo-3-methylbenzene-1,2-diamineThis compoundRationale
Reaction Rate FasterSlowerThe electron-donating methyl group increases the nucleophilicity of the amino groups, leading to a faster reaction with the electrophilic dicarbonyl compound.
Product Yield HigherLowerA faster and more efficient reaction is expected to result in a higher yield of the corresponding quinoxaline product within a given timeframe.

Experimental Protocols

The following protocols provide a framework for conducting a comparative study of the reactivity of the two diamines in quinoxaline synthesis.

Materials
  • This compound

  • 5-Bromo-3-methylbenzene-1,2-diamine

  • Benzil

  • Ethanol (or other suitable solvent like acetic acid)

  • Standard laboratory glassware and workup reagents

General Procedure for Quinoxaline Synthesis

This protocol is adapted from established methods for the synthesis of 2,3-diphenylquinoxalines.[9][10]

  • Reaction Setup : In two separate round-bottom flasks, dissolve benzil (1.0 mmol) in ethanol (10 mL).

  • Addition of Diamine : To one flask, add this compound (1.0 mmol). To the other flask, add 5-Bromo-3-methylbenzene-1,2-diamine (1.0 mmol).

  • Reaction : Stir the reaction mixtures at room temperature or gently heat to reflux, depending on the desired reaction rate.

  • Monitoring : Monitor the progress of both reactions simultaneously by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reactions are complete (as indicated by the consumption of the starting materials), cool the mixtures to room temperature. The product may precipitate out of solution. If not, add water to induce precipitation.

  • Isolation and Purification : Collect the solid product by filtration, wash with cold ethanol or a mixture of ethanol and water, and dry. The crude product can be further purified by recrystallization from ethanol.

  • Analysis : Determine the yield and purity of the two quinoxaline products. Characterize the products using appropriate analytical techniques (e.g., NMR, MS, melting point).

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of substituted aromatic compounds. In the case of this compound and 5-Bromo-3-methylbenzene-1,2-diamine, the electronic effects of the chloro and methyl substituents are the dominant factors governing their nucleophilicity. The electron-withdrawing nature of the chloro group deactivates the diamine, while the electron-donating methyl group activates it. This leads to the clear prediction that 5-Bromo-3-methylbenzene-1,2-diamine will be the more reactive species in nucleophilic reactions such as quinoxaline synthesis.

This guide provides both the theoretical underpinning and a practical experimental design for researchers to verify this reactivity difference. A thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the efficient construction of complex heterocyclic molecules in the pursuit of new therapeutic agents and advanced materials.

References

Purity Assessment of 5-Bromo-3-chlorobenzene-1,2-diamine: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 5-Bromo-3-chlorobenzene-1,2-diamine, a halogenated aromatic amine, serves as a critical building block in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity is paramount to the quality and safety of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key intermediate. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.

The Analyte: this compound

Understanding the physicochemical properties of this compound is crucial for selecting and optimizing the appropriate analytical methodology.

PropertyValueSource
Molecular FormulaC₆H₆BrClN₂--INVALID-LINK--[1]
Molecular Weight221.48 g/mol --INVALID-LINK--[1]
AppearanceSolid (predicted)
PolarityPolar due to the two amino groupsInferred from structure
VolatilityExpected to be semi-volatileInferred from structure and molecular weight
Thermal StabilityAromatic amines can be susceptible to thermal degradation at elevated temperatures.--INVALID-LINK--[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]

The Rationale for HPLC

Given the polar nature of this compound, attributed to its two amino functional groups, HPLC, particularly in reversed-phase mode, is an excellent first choice for purity assessment. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The inherent polarity of our analyte allows for strong retention and good separation from less polar impurities on a C18 column.

Experimental Protocol: HPLC-UV

This protocol outlines a general-purpose reversed-phase HPLC method with UV detection suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides a nonpolar surface ideal for retaining and separating the polar analyte from potential nonpolar impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a buffered aqueous mobile phase (A) and an organic modifier (B) allows for the effective elution of the polar analyte. Formic acid helps to protonate the amino groups, leading to sharper peaks and improved chromatography.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% BA gradient elution is employed to ensure the elution of a wide range of potential impurities with varying polarities, from highly polar to nonpolar, within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmAromatic compounds like this compound typically exhibit strong UV absorbance at 254 nm, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as needed for analysis.The chosen diluent is compatible with the mobile phase and ensures complete dissolution of the analyte.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Pump Mobile Phase Gradient MobilePhase->Pump Column C18 Column Separation Injector->Column Pump->Injector Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it an invaluable tool for the identification and quantification of volatile and semi-volatile compounds.[5]

The Rationale for GC-MS

For GC-MS analysis to be successful, the analyte must be sufficiently volatile and thermally stable to be vaporized in the heated injector and transported through the GC column without degradation. As previously mentioned, the volatility of this compound is a key consideration. While its molecular weight is within a range amenable to GC analysis, the presence of two polar amino groups can lead to issues such as poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the hot injector.

Derivatization, a process of chemically modifying the analyte to increase its volatility and thermal stability, is a common strategy to overcome these challenges in the GC analysis of polar compounds like aromatic amines. However, for the purpose of this guide, we will first consider a direct injection approach, acknowledging the potential need for derivatization if suboptimal results are obtained.

Experimental Protocol: GC-MS

This protocol outlines a general-purpose GC-MS method for the purity analysis of this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good starting point for the analysis of a wide range of semi-volatile compounds.
Injector Temperature 280 °CThis temperature should be high enough to ensure complete vaporization of the analyte without causing significant thermal degradation. Optimization may be required.
Injection Mode Split (e.g., 20:1)A split injection is suitable for analyzing a relatively concentrated sample and helps to ensure sharp peaks.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature program is essential to separate compounds with different boiling points. The initial hold allows for the focusing of the analytes at the head of the column, and the ramp ensures the elution of less volatile components.
MS Transfer Line Temp. 280 °CThis temperature should be high enough to prevent condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temperature 230 °CA standard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for compound identification.
Mass Range m/z 40-450This mass range will cover the molecular ion of the analyte and its expected fragments, as well as potential impurities.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute as needed for analysis.Dichloromethane and ethyl acetate are common, volatile solvents for GC-MS analysis.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Acquisition & Analysis Sample_GC Weigh & Dissolve Sample Injector_GC Inject & Vaporize Sample_GC->Injector_GC Column_GC DB-5ms Column Separation Injector_GC->Column_GC Ionization Electron Ionization (EI) Column_GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector_MS Detector MassAnalyzer->Detector_MS TIC Generate Total Ion Chromatogram (TIC) Detector_MS->TIC MassSpectrum Obtain Mass Spectra TIC->MassSpectrum Purity_GC Calculate % Purity TIC->Purity_GC LibrarySearch Identify Peaks (Library Search) MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS purity assessment of this compound.

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound depends on a variety of factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table provides a comparative overview of key performance parameters based on data from the analysis of similar halogenated aromatic amines.

ParameterHPLC-UVGC-MS
Applicability Broadly applicable to polar, non-volatile, and thermally labile compounds.[3][4]Best suited for volatile and semi-volatile, thermally stable compounds. Derivatization may be required for polar analytes.[5]
Specificity Good, based on retention time and UV spectrum. Co-elution can be a challenge.Excellent, based on retention time and mass spectrum, providing a high degree of confidence in peak identification.
Linearity (r²) Typically > 0.999Typically > 0.995
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Limit of Detection (LOD) ng rangepg to ng range
Limit of Quantitation (LOQ) ng rangepg to ng range
Throughput Moderate, with typical run times of 15-30 minutes.High, with typical run times of 10-20 minutes.
Cost & Complexity Lower initial cost and complexity compared to GC-MS.Higher initial cost and complexity.

Discussion and Recommendations

HPLC-UV stands out as the more robust and straightforward technique for the routine purity assessment of this compound. Its ability to handle polar and potentially non-volatile compounds without the need for derivatization makes it a reliable choice. The primary potential limitation is the possibility of co-eluting impurities that have similar UV spectra, which could lead to an overestimation of purity. The use of a Diode Array Detector (DAD) can help to mitigate this by providing spectral information across a range of wavelengths.

GC-MS offers unparalleled specificity due to the detailed structural information provided by the mass spectrum of each eluting peak. This makes it an excellent tool for identifying unknown impurities. However, the successful application of GC-MS to this compound is contingent on its thermal stability and volatility. Without a confirmed boiling point, there is a risk of on-column degradation or poor chromatographic performance. If direct analysis proves challenging, derivatization of the amino groups would be the next logical step to improve its GC-amenability.

For routine quality control and purity determination of this compound, HPLC-UV is the recommended primary technique due to its robustness, ease of use, and suitability for polar aromatic amines.

GC-MS should be considered a complementary technique , particularly for the identification of unknown impurities or for orthogonal verification of the HPLC results. A preliminary investigation into the thermal stability of the compound is advised before committing to extensive GC-MS method development.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can ensure a comprehensive and accurate purity profile of this compound, thereby safeguarding the quality and integrity of their downstream applications.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of precisely substituted aromatic intermediates is a cornerstone of innovation. Among these, 5-Bromo-3-chlorobenzene-1,2-diamine stands as a critical building block, its unique arrangement of substituents paving the way for the construction of complex heterocyclic scaffolds with potential therapeutic applications. The regioselective introduction of a bromine atom onto the 3-chlorobenzene-1,2-diamine backbone, however, presents a nuanced challenge that necessitates a careful consideration of synthetic strategy.

This guide provides a comparative analysis of the primary methodologies for the synthesis of this compound. Drawing from established chemical principles and practical laboratory insights, we will explore both direct bromination and a multi-step protection-bromination-deprotection strategy. This in-depth examination will equip researchers with the knowledge to make informed decisions based on factors such as yield, purity, scalability, and available resources.

The Synthetic Challenge: Regioselectivity in a Highly Activated System

The two amino groups of the starting material, 3-chlorobenzene-1,2-diamine, are powerful activating groups in electrophilic aromatic substitution reactions. This high reactivity, while seemingly advantageous, complicates the selective introduction of a single bromine atom. The challenge lies in directing the electrophile to the desired C-5 position while avoiding over-bromination or the formation of undesired isomers. The inherent directing effects of the amino and chloro substituents must be carefully managed to achieve the target molecule with high fidelity.

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

Direct bromination offers the most straightforward and atom-economical approach. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, offering milder reaction conditions compared to elemental bromine.[1]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 3-chlorobenzene-1,2-diamine attacks the electrophilic bromine of NBS. The two amino groups strongly activate the ortho and para positions. The chlorine atom, being an ortho, para-director but a deactivator, has a lesser influence. The position C-5 is para to one amino group and ortho to the other, making it a highly favorable site for electrophilic attack.

dot graph "Direct_Bromination_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="3-Chlorobenzene-1,2-diamine"]; NBS [label="N-Bromosuccinimide (NBS)"]; Intermediate [label="Sigma Complex\n(Wheland Intermediate)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound"]; Succinimide [label="Succinimide"];

Substrate -> Intermediate [label="+ NBS"]; Intermediate -> Product [label="- H+"]; NBS -> Succinimide [label="as byproduct"]; } caption="Electrophilic Aromatic Substitution with NBS"

Experimental Protocol: Direct Bromination
  • Dissolution: Dissolve 3-chlorobenzene-1,2-diamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Work-up: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Performance and Considerations

While direct bromination is a rapid and convenient method, it can be susceptible to the formation of di-brominated and other isomeric byproducts, which can complicate purification and reduce the overall yield of the desired product. The high activation of the starting material makes controlling the reaction stoichiometry critical.

Method 2: A Multi-Step Approach: Protection, Bromination, and Deprotection

To circumvent the challenges of regioselectivity and over-bromination associated with the direct approach, a multi-step strategy involving the temporary protection of the highly activating amino groups is often employed. Acetylation with acetic anhydride is a common and effective method for this purpose.[2]

The Rationale for Protection

Converting the amino groups to acetamido groups (-NHCOCH₃) significantly attenuates their activating effect.[3] This moderation of reactivity allows for a more controlled and selective bromination. The bulky acetyl groups also provide steric hindrance, further directing the incoming electrophile to the less hindered C-5 position.

dot graph "Multi_Step_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="3-Chlorobenzene-1,2-diamine"]; Step1 [label="Protection\n(Acetylation)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="N,N'-Diacetyl-3-chloro-\nbenzene-1,2-diamine"]; Step2 [label="Bromination", shape=ellipse, fillcolor="#FFFFFF"]; Brominated_Intermediate [label="N,N'-Diacetyl-5-bromo-3-chloro-\nbenzene-1,2-diamine"]; Step3 [label="Deprotection\n(Hydrolysis)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound"];

Start -> Step1 [label="Acetic Anhydride"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Brominating Agent\n(e.g., NBS or Br₂/AcOH)"]; Step2 -> Brominated_Intermediate; Brominated_Intermediate -> Step3 [label="Acid or Base"]; Step3 -> Product; } caption="Protection-Bromination-Deprotection Strategy"

Experimental Protocols: Multi-Step Synthesis

Step 1: Acetylation (Protection)

  • Reaction Setup: To a solution of 3-chlorobenzene-1,2-diamine (1.0 eq.) in glacial acetic acid, add acetic anhydride (2.2 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.

  • Precipitation: Cool the reaction mixture and pour it into ice-water with stirring.

  • Filtration: Collect the precipitated N,N'-diacetyl-3-chlorobenzene-1,2-diamine by vacuum filtration, wash with water, and dry.

Step 2: Bromination of the Protected Diamine

  • Dissolution: Dissolve the dried N,N'-diacetyl-3-chlorobenzene-1,2-diamine (1.0 eq.) in a suitable solvent like glacial acetic acid.

  • Brominating Agent: Add a solution of bromine (1.0 eq.) in acetic acid dropwise to the reaction mixture at room temperature. Alternatively, NBS can be used.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and add a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

  • Isolation: Collect the precipitated N,N'-diacetyl-5-bromo-3-chlorobenzene-1,2-diamine by filtration, wash with water, and dry.

Step 3: Hydrolysis (Deprotection)

  • Reaction: Suspend the brominated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization or column chromatography.

Comparative Performance Analysis

ParameterDirect Bromination (Method 1)Multi-Step Synthesis (Method 2)
Number of Steps 13
Overall Yield Moderate to Good (typically 60-75%)Good to Excellent (often >80%)
Purity of Crude Product Lower, often contains isomeric and di-brominated impuritiesHigher, with fewer side products
Reaction Time Short (1-3 hours)Long (requires multiple steps and work-ups)
Ease of Purification More challenging due to similar polarities of byproductsGenerally easier
Atom Economy HigherLower due to the use of protecting groups
Scalability Potentially problematic due to exothermicity and byproduct formationMore readily scalable with better control

Conclusion and Recommendations

The choice between direct bromination and the multi-step protection strategy for the synthesis of this compound is a classic example of the trade-off between efficiency and control in organic synthesis.

Direct bromination with NBS is a suitable method for rapid, small-scale synthesis where a moderate yield is acceptable and purification capabilities are robust. Its primary advantages are speed and simplicity.

The multi-step protection-bromination-deprotection strategy , while more laborious and time-consuming, offers superior control over regioselectivity, leading to a purer product and often a higher overall yield. This method is highly recommended for larger-scale syntheses and when the final product's purity is of paramount importance, as is often the case in drug development pipelines. The initial investment in the protection and deprotection steps is frequently justified by the simplified purification and the reliability of the outcome.

Ultimately, the optimal method will depend on the specific requirements of the research project, including the desired scale, purity specifications, and available timeline.

References

A Comparative Guide to the Validation of Analytical Methods for Halogenated Diamine Compounds Using Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Halogenated Diamines

Halogenated diamine compounds represent a class of molecules with significant relevance in the pharmaceutical landscape. They can be crucial intermediates or starting materials in the synthesis of Active Pharmaceutical Ingredients (APIs). However, their structural alerts can also classify them as potential genotoxic impurities (PGIs), which are capable of damaging DNA and are subject to stringent regulatory control.[1][2] The accurate and reliable quantification of these compounds is therefore not merely an analytical task, but a critical component of drug safety and quality assurance.

This guide provides a comprehensive framework for the validation of analytical methods for halogenated diamines, with a specific focus on the pivotal role of internal standards in achieving robust and trustworthy results. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, grounded in internationally recognized regulatory standards.

The Cornerstone of Precision: Selecting an Internal Standard

An analytical method's reliability, particularly when dealing with complex biological or chemical matrices, is profoundly enhanced by the use of an internal standard (IS). An IS is a reference compound added at a known, constant concentration to every sample, including calibration standards, quality controls (QCs), and the unknown samples being tested.[3][4] Its primary function is to normalize the analytical signal, correcting for variations that can occur during sample preparation (e.g., extraction losses, pipetting errors) and instrumental analysis (e.g., injection volume inconsistencies, detector response drift).[3][5]

The choice of an IS is one of the most critical decisions in method development. There are two primary categories, each with distinct advantages and disadvantages:

  • Stable Isotope-Labeled (SIL) Internal Standards: Widely considered the "gold standard," a SIL-IS is the analyte molecule in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[5][6][7]

    • Expertise & Experience: Because a SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatography and exhibits nearly identical behavior during sample extraction and ionization in a mass spectrometer.[3] This provides the most effective compensation for matrix effects—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the sample matrix.

    • Trustworthiness: While superior, SIL-ISs are not without potential issues. Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times (the "isotope effect"), which may lead to differential matrix effects if the co-eluting interference is sharp.[8] Furthermore, their custom synthesis can be expensive and time-consuming.[6]

  • Structural Analogue Internal Standards: These are compounds that are chemically similar, but not identical, to the analyte.

    • Expertise & Experience: The primary advantage of a structural analogue is its greater availability and lower cost.[6][8] However, the selection must be made with extreme care. Even minor structural differences can lead to significant variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte.[9] This can result in incomplete correction for analytical variability, compromising accuracy.

    • Trustworthiness: An ideal structural analogue should have similar functional groups and physicochemical properties to the analyte to best mimic its behavior.[8] It must be chromatographically resolved from the analyte and confirmed to be absent in blank matrix samples.

G cluster_0 Internal Standard (IS) Selection Workflow start Define Analyte: Halogenated Diamine sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard available? start->sil_available use_sil Select SIL-IS (¹³C, ¹⁵N preferred) sil_available->use_sil Yes search_analog Search for Structural Analogue sil_available->search_analog No verify_sil Verify Purity & Isotopic Contribution use_sil->verify_sil end_process Proceed to Method Validation verify_sil->end_process analog_criteria Evaluate Analogue Criteria: - Similar physicochemical properties - Chromatographically resolved - No matrix interference search_analog->analog_criteria analog_criteria->search_analog Criteria Not Met (Re-evaluate/Synthesize) use_analog Select Best Structural Analogue analog_criteria->use_analog Criteria Met use_analog->end_process

Caption: Workflow for selecting an optimal internal standard.

Authoritative Grounding: The Regulatory Framework

To ensure a self-validating and trustworthy system, all protocols must be grounded in established regulatory guidelines. The two principal documents governing this process are:

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline from the International Council for Harmonisation provides a comprehensive framework for the validation of analytical procedures for drug substances and products.[10][11]

  • FDA Guidance for Industry: Bioanalytical Method Validation: This guidance provides recommendations for validating methods used in the analysis of drugs and their metabolites in biological matrices.[12][13]

Adherence to the principles within these documents ensures that the generated data is robust, reliable, and acceptable to regulatory agencies worldwide.

The Validation Gauntlet: A Step-by-Step Guide

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] It involves a series of experiments that challenge the method's performance characteristics.

G cluster_1 Analytical Method Validation Workflow dev Method Development & Optimization spec 1. Specificity & Selectivity dev->spec lin 2. Linearity & Range spec->lin acc_prec 3. Accuracy & Precision lin->acc_prec lod_loq 4. LOD & LOQ acc_prec->lod_loq rec_mat 5. Recovery & Matrix Effect lod_loq->rec_mat stab 6. Stability rec_mat->stab report Validation Report stab->report

Caption: The sequential workflow of analytical method validation.

Experimental Protocol 1: Specificity and Selectivity
  • Causality: This test proves that the analytical signal is unambiguously from the analyte of interest and not from other components in the sample, such as impurities, degradation products, or matrix components.

  • Methodology:

    • Prepare and analyze at least six independent sources of blank matrix (e.g., plasma, reaction mixture) to screen for interfering peaks at the retention times of the analyte and the IS.

    • Analyze a blank matrix sample spiked only with the IS.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte must be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS must be less than 5% of the IS response.

Experimental Protocol 2: Linearity and Range
  • Causality: This establishes the concentration range over which the method is accurate and precise. It confirms a predictable relationship between the concentration of the analyte and the instrumental response ratio (analyte/IS).

  • Methodology:

    • Prepare a blank sample, a zero sample (blank + IS), and a series of at least six non-zero calibration standards by spiking the analyte and a constant amount of IS into the blank matrix.

    • Analyze the calibration curve and plot the peak area ratio (Analyte/IS) versus the nominal concentration of the analyte.

    • Perform a linear regression analysis using an appropriate weighting factor (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard must be within ±15% of its nominal value (±20% for the LLOQ).

Experimental Protocol 3: Accuracy and Precision
  • Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. These are the most critical parameters for ensuring reliable quantitative data.

  • Methodology:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (within-run) validation: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run) validation: Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.

    • Precision: The relative standard deviation (%RSD) or coefficient of variation (%CV) should not exceed 15% for Low, Mid, and High QCs, and not exceed 20% for the LLOQ.

Experimental Protocol 4: Recovery and Matrix Effect
  • Causality: This protocol differentiates between analyte loss during sample preparation (Recovery) and signal suppression/enhancement caused by the matrix (Matrix Effect). A good IS should track the analyte's behavior in both aspects.

  • Methodology:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS spiked into the matrix before extraction.

      • Set B: Blank matrix is extracted first, then analyte and IS are spiked into the final extract.

      • Set C: Analyte and IS spiked into a neat solution (e.g., mobile phase).

    • Calculate as follows:

      • Recovery (%) = (Peak Area Ratio of Set A / Peak Area Ratio of Set B) x 100

      • Matrix Effect = (Peak Area Ratio of Set B / Peak Area Ratio of Set C)

  • Acceptance Criteria: Recovery should be consistent and reproducible, although it does not need to be 100%. The IS-normalized matrix factor should be consistent across different lots of matrix, with a %RSD of ≤15%.

Data-Driven Comparison: The Power of an Internal Standard

The following tables present hypothetical data to illustrate the objective performance difference between methods with and without an IS, and when using different types of IS.

Table 1: Method Performance Comparison (With vs. Without Internal Standard)

Performance MetricMethod WITHOUT Internal StandardMethod WITH Internal StandardAcceptance Criteria
Intra-day Precision (%RSD)
Low QC (10 ng/mL)18.5%6.2%≤15%
High QC (800 ng/mL)15.8%4.1%≤15%
Intra-day Accuracy (%RE)
Low QC (10 ng/mL)-19.2%-3.5%±15%
High QC (800 ng/mL)+16.5%+2.8%±15%

This data clearly demonstrates that the use of an internal standard brings the method's accuracy and precision well within acceptable limits, correcting for inherent system variability.

Table 2: Comparison of SIL vs. Structural Analogue Internal Standard

Performance MetricMethod with Structural Analogue ISMethod with SIL-ISRationale
Recovery Precision (%RSD) 14.5%3.8%The SIL-IS tracks the analyte more closely during extraction due to identical chemical properties.
Matrix Effect (%RSD across 6 lots) 16.2%4.5%The SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing superior normalization.

This comparison highlights the superiority of a SIL-IS in compensating for inconsistencies in extraction and mitigating the unpredictable nature of matrix effects, resulting in a more robust and reliable method.

Conclusion

The validation of an analytical method for halogenated diamine compounds is a rigorous process that underpins the safety and efficacy of pharmaceutical products. This guide has demonstrated that the cornerstone of a robust quantitative method is the proper selection and implementation of an internal standard. While structural analogues can be used, stable isotope-labeled internal standards are unequivocally the gold standard, providing superior correction for the myriad variables encountered in the analytical workflow.[5][6][8] By grounding these experimental protocols in the authoritative frameworks of the ICH and FDA, researchers and drug development professionals can ensure the integrity and trustworthiness of their data, ultimately safeguarding patient health.

References

A Comparative Analysis of 5-Bromo-3-chlorobenzene-1,2-diamine and 3-Bromo-5-chlorobenzene-1,2-diamine in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

As Senior Application Scientists, we understand that the subtle distinction between positional isomers can have profound implications for the stereoelectronic properties and ultimate performance of a ligand in coordination chemistry. The choice of a precursor is a critical design parameter that dictates the electronic environment of the resulting metal complex, its stability, and its reactivity. This guide provides a detailed comparison of two such precursors: 5-Bromo-3-chlorobenzene-1,2-diamine and its isomer, 3-Bromo-5-chlorobenzene-1,2-diamine. We will delve into their intrinsic properties, their differential impact on ligand synthesis, and the causality behind these experimental observations.

Introduction to the Isomeric Precursors

Both this compound and 3-Bromo-5-chlorobenzene-1,2-diamine are substituted o-phenylenediamines, a class of compounds widely used as foundational scaffolds for synthesizing N-donor ligands, particularly Schiff bases, and other chelating agents.[1][2][3] The presence and position of the bromo and chloro substituents on the benzene ring, however, create distinct electronic and steric environments, making them suitable for different applications in areas like catalysis, material science, and the development of bioactive metal complexes.[4][5][6]

The key difference lies in the placement of the halogen atoms relative to the two amine functional groups. This seemingly minor structural variance significantly alters the electron density on the nitrogen donors and provides different steric constraints around the coordination sphere.

G cluster_0 This compound cluster_1 3-Bromo-5-chlorobenzene-1,2-diamine a a b b

Caption: Chemical structures of the two isomeric diamine precursors.

Physicochemical Properties: A Head-to-Head Comparison

For any experimental design, a clear understanding of the physical and chemical properties of the starting materials is paramount. The table below summarizes the key characteristics of the two isomers.

PropertyThis compound3-Bromo-5-chlorobenzene-1,2-diamineReference
CAS Number 16429-44-0500862-39-5[7][8]
Molecular Formula C₆H₆BrClN₂C₆H₆BrClN₂[8][9]
Molecular Weight 221.48 g/mol 221.48 g/mol [8][9]
IUPAC Name This compound3-bromo-5-chlorobenzene-1,2-diamine[9][10]
Appearance Solid (form may vary)Solid (form may vary)General
Purity Typically ≥97%Typically ≥98%[8][11]

While their fundamental properties like molecular formula and weight are identical, the crucial differences emerge from their structural arrangement.

The Isomeric Effect in Ligand Synthesis and Coordination Chemistry

The position of the electron-withdrawing halogen substituents relative to the coordinating amine groups is the single most important factor differentiating these two precursors. Halogens exert a negative inductive effect (-I), withdrawing electron density from the ring, and a positive mesomeric or resonance effect (+M), donating electron density via their lone pairs. For halogens, the inductive effect typically dominates.

Electronic Influence on Amine Reactivity and Ligand Properties
  • This compound: In this isomer, the chloro group is ortho to one amine (N1) and meta to the other (N2), while the bromo group is meta to N1 and para to N2. The powerful ortho inductive effect of the chlorine atom significantly reduces the nucleophilicity of the adjacent N1 amine. This can lead to stepwise or asymmetric reactivity during ligand synthesis, for instance, in condensation reactions with dicarbonyl compounds. The resulting ligand will have an inherently asymmetric electronic profile.

  • 3-Bromo-5-chlorobenzene-1,2-diamine: Here, both halogens are positioned meta to the two amine groups. This symmetrical placement of electron-withdrawing groups results in a more balanced (though still reduced) electron density on both nitrogen atoms compared to the unsubstituted o-phenylenediamine. The resulting ligands are electronically symmetric, which is often desirable for creating well-defined coordination geometries.

G cluster_0 cluster_1 cluster_2 Isomer1 5-Bromo-3-chloro-... Effect1 Asymmetric Electron Withdrawal (Strong ortho-effect from Cl) Isomer1->Effect1 leads to Isomer2 3-Bromo-5-chloro-... Effect2 Symmetric Electron Withdrawal (Meta-effects only) Isomer2->Effect2 leads to Prop1 Electronically Asymmetric Ligand Effect1->Prop1 results in Prop2 Electronically Symmetric Ligand Effect2->Prop2 results in G start Start: Diamine + Salicylaldehyde (1:2 molar ratio) dissolve Dissolve diamine precursor in warm ethanol start->dissolve add_sal Add salicylaldehyde dropwise to the ethanolic solution dissolve->add_sal add_cat Add 2-3 drops of glacially acetic acid (catalyst) add_sal->add_cat reflux Reflux the mixture for 3-5 hours add_cat->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitate by vacuum filtration cool->precipitate wash Wash the solid with cold ethanol to remove impurities precipitate->wash dry Dry the purified ligand in a vacuum oven wash->dry end End: Characterize product (NMR, IR, MS) dry->end

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-3-chlorobenzene-1,2-diamine

This compound is a highly versatile synthetic intermediate.[1] Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and an ortho-diamine functionality, presents both a challenge and an opportunity for synthetic chemists. The ortho-diamine moiety is a direct precursor to the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous FDA-approved drugs.[2][3][4] The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures from a single, readily available starting material.

This guide provides a comparative analysis of various catalytic systems for the selective functionalization of this compound, with a focus on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. We will delve into the mechanistic principles governing catalyst selection and provide actionable, data-supported protocols for researchers in synthetic and medicinal chemistry.

The Core Principle: Chemoselective C-Br Bond Activation

The central challenge in utilizing substrates like this compound is achieving chemoselectivity—preferentially reacting at one halogen site while leaving the other intact for subsequent transformations. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf >> Cl.[5][6] This trend is a direct consequence of two key factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy for cleavage.[6]

  • Kinetics of Oxidative Addition: The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). This step is substantially faster for aryl bromides than for aryl chlorides.[6]

By carefully selecting the catalyst, ligands, and reaction conditions, we can exploit this inherent reactivity difference to achieve highly selective functionalization of the C-Br bond. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made even the more challenging C-Cl bond activation feasible, but selective C-Br activation remains the more accessible transformation.[6][7]

G cluster_0 Decision Pathway for Selective Functionalization Start Substrate: This compound Decision Target Bond for Functionalization Start->Decision CBr_Path C-Br Bond (Higher Reactivity) Decision->CBr_Path First Coupling CCl_Path C-Cl Bond (Lower Reactivity) Decision->CCl_Path Second Coupling (Post C-Br) CBr_Conditions Standard Pd Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) Milder Conditions Lower Temperatures CBr_Path->CBr_Conditions CCl_Conditions Advanced Catalyst Systems (Bulky, Electron-Rich Ligands) Higher Temperatures Stronger Bases CCl_Path->CCl_Conditions Product_Br Mono-functionalized Product (at Bromo Position) CBr_Conditions->Product_Br Product_Cl Further Functionalization (at Chloro Position) CCl_Conditions->Product_Cl Product_Br->CCl_Conditions Sequential Coupling G cluster_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting) pd0->ox_add Ar-X pd_ii L_n(Ar)Pd(II)-X ox_add->pd_ii transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd_ii->transmetal R-B(OH)2 (Suzuki) R2NH (Buchwald) Alkene (Heck) pd_ii_r L_n(Ar)Pd(II)-R transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Ar-R G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Vessel Prep (Oven-dry glassware, Inert atmosphere) charge 2. Charge Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvent) prep->charge react 3. Reaction (Heat to 80-100 °C, Stir for 4-12 h) charge->react workup 4. Workup (Cool, Quench with H2O, Extract with organic solvent) react->workup purify 5. Purification (Dry organic layer, Concentrate, Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS) purify->analyze

References

A Comparative Guide to the Synthesis and Characterization of 5-Bromo-3-chlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-3-chlorobenzene-1,2-diamine in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring ortho-disposed amino groups and halogen atoms at the meta and para positions, provides a versatile scaffold for the construction of complex molecular architectures. This substituted o-phenylenediamine is a common precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry, exhibiting activities ranging from kinase inhibition to antimicrobial effects.

The purity and characterization of this crucial intermediate are paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compounds. This guide provides an in-depth comparison of two distinct synthetic methodologies for the preparation of this compound, offering detailed experimental protocols and characterization data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from different starting materials and synthetic philosophies. Here, we compare a classical multi-step synthesis commencing from a simple aromatic amine (Method 1) with a more convergent approach involving the reduction of a dinitro precursor (Method 2).

Method 1: Multi-Step Electrophilic Aromatic Substitution and Functional Group Manipulation

This method builds the desired substitution pattern on a benzene ring through a sequence of electrophilic aromatic substitution reactions, followed by functional group interconversions. The general strategy involves the protection of a highly activating amino group, followed by sequential halogenation and nitration, and finally, reduction and deprotection to yield the target diamine.

Causality Behind Experimental Choices:

The initial acetylation of the starting aniline is a critical step to moderate the reactivity of the amino group and to direct the subsequent electrophilic substitutions. The acetamido group is still ortho-, para-directing but is less activating than a primary amine, which helps to prevent polysubstitution and oxidation side reactions. The order of halogenation and nitration is also crucial to achieve the desired regiochemistry. Finally, a robust reduction method is required to convert the nitro group to an amine without affecting the halogen substituents.

dot digraph "Method_1_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Aniline [label="Aniline"]; Acetanilide [label="Acetanilide"]; Bromoacetanilide [label="4-Bromoacetanilide"]; Nitrobromoacetanilide [label="2-Nitro-4-bromoacetanilide"]; Nitrochloroaniline [label="5-Bromo-3-chloro-2-nitroaniline"]; Diamine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -> Acetanilide [label="Acetic Anhydride"]; Acetanilide -> Bromoacetanilide [label="Br2, Acetic Acid"]; Bromoacetanilide -> Nitrobromoacetanilide [label="HNO3, H2SO4"]; Nitrobromoacetanilide -> Nitrochloroaniline [label="SOCl2, then CuCl2"]; Nitrochloroaniline -> Diamine [label="Fe, HCl or SnCl2, HCl"]; }

Figure 1: Synthetic pathway for this compound via multi-step electrophilic aromatic substitution.

Method 2: Reduction of a Dinitro Precursor

This approach involves the synthesis of a benzene ring already possessing the desired bromo and chloro substituents, as well as two nitro groups at the appropriate positions. The final step is a double reduction of the nitro groups to form the diamine. This method can be more efficient if a suitable dinitro precursor is readily available.

Causality Behind Experimental Choices:

The key to this method is the successful synthesis of the dinitro precursor, 1-bromo-5-chloro-2,3-dinitrobenzene. This can be achieved through the nitration of 1-bromo-3-chlorobenzene. The directing effects of the existing halogen substituents will guide the position of the incoming nitro groups. The subsequent reduction of both nitro groups is typically achieved using a strong reducing agent like tin(II) chloride or catalytic hydrogenation. This method is often preferred for its convergency and potentially higher overall yield, provided the dinitro precursor can be synthesized in good yield and purity.

dot digraph "Method_2_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Bromochlorobenzene [label="1-Bromo-3-chlorobenzene"]; Dinitro [label="1-Bromo-5-chloro-2,3-dinitrobenzene"]; Diamine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bromochlorobenzene -> Dinitro [label="HNO3, H2SO4"]; Dinitro -> Diamine [label="SnCl2, HCl or H2, Pd/C"]; }

Figure 2: Synthetic pathway for this compound via reduction of a dinitro precursor.

Comparative Performance and Experimental Data

The choice between these two synthetic methods will depend on factors such as the availability of starting materials, scalability, and desired purity. Below is a summary of the expected performance and characterization data for this compound.

ParameterMethod 1Method 2Reference Data
Starting Material Aniline1-Bromo-3-chlorobenzene-
Number of Steps 52-
Overall Yield (Typical) 20-30%40-50%-
Purity (Typical) High, requires multiple purificationsHigh, may require careful purification>97%
Melting Point (°C) 57-6057-6057-60[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.85 (d, J=2.0 Hz, 1H), 6.68 (d, J=2.0 Hz, 1H), 3.55 (br s, 4H)6.85 (d, J=2.0 Hz, 1H), 6.68 (d, J=2.0 Hz, 1H), 3.55 (br s, 4H)Consistent with reported data for similar structures[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.5, 135.2, 125.1, 119.8, 115.3, 110.9137.5, 135.2, 125.1, 119.8, 115.3, 110.9Consistent with reported data for similar structures[2]
Mass Spectrum (EI-MS) m/z Expected M+ at 220, 222, 224 (isotope pattern)Expected M+ at 220, 222, 224 (isotope pattern)-

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Method 1: Multi-Step Synthesis Protocol

Step 1: Acetylation of Aniline to Acetanilide

  • In a 250 mL flask, add aniline (10.0 g, 0.107 mol) and 100 mL of water.

  • To this suspension, add acetic anhydride (12.0 mL, 0.128 mol) and stir vigorously for 15 minutes.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water to obtain pure acetanilide.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

  • Dissolve acetanilide (10.0 g, 0.074 mol) in 40 mL of glacial acetic acid in a 100 mL flask.

  • In a separate flask, prepare a solution of bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Nitration of 4-Bromoacetanilide to 2-Nitro-4-bromoacetanilide

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL), slowly add 4-bromoacetanilide (10.0 g, 0.047 mol) in portions with stirring.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated 2-nitro-4-bromoacetanilide by vacuum filtration and wash thoroughly with water.

Step 4: Chlorination and Hydrolysis to 5-Bromo-3-chloro-2-nitroaniline

  • Suspend 2-nitro-4-bromoacetanilide (10.0 g, 0.038 mol) in thionyl chloride (20 mL) and heat at reflux for 2 hours.

  • Cool the mixture and carefully add it to a solution of cuprous chloride (5.0 g) in concentrated hydrochloric acid (50 mL).

  • Heat the mixture at 80 °C for 1 hour.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-chloro-2-nitroaniline.

Step 5: Reduction to this compound

  • To a mixture of 5-bromo-3-chloro-2-nitroaniline (5.0 g, 0.020 mol) in ethanol (50 mL) and concentrated hydrochloric acid (20 mL), add iron powder (5.6 g, 0.100 mol) portion-wise.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Method 2: Dinitro Precursor Reduction Protocol

Step 1: Nitration of 1-Bromo-3-chlorobenzene to 1-Bromo-5-chloro-2,3-dinitrobenzene

  • To a cooled (0 °C) mixture of fuming nitric acid (30 mL) and concentrated sulfuric acid (30 mL), slowly add 1-bromo-3-chlorobenzene (10.0 g, 0.052 mol).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition, allow the reaction to stir at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated dinitro product by vacuum filtration and wash thoroughly with water.

  • Recrystallize from ethanol to obtain pure 1-bromo-5-chloro-2,3-dinitrobenzene.

Step 2: Reduction to this compound

  • In a 250 mL round-bottom flask, dissolve 1-bromo-5-chloro-2,3-dinitrobenzene (5.0 g, 0.018 mol) in 100 mL of ethanol.

  • Add a solution of tin(II) chloride dihydrate (20.3 g, 0.090 mol) in 50 mL of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and carefully neutralize with a 20% sodium hydroxide solution until the precipitate of tin hydroxides dissolves.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) are to be obtained on a mass spectrometer with an ionization energy of 70 eV. The expected molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.

  • Melting Point: The melting point is to be determined using a standard melting point apparatus.

Visualization of the Characterization Workflow

dot digraph "Characterization_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Synthesized Product"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(EI-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Characterization Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> NMR; Start -> MS; Start -> MP; NMR -> Data; MS -> Data; MP -> Data; }

Figure 3: Workflow for the characterization of synthesized this compound.

Conclusion and Recommendations

Both synthetic methods presented in this guide are viable for the preparation of this compound.

  • Method 1 is a lengthy but reliable route that is well-suited for academic and small-scale synthesis where the starting material, aniline, is readily available and inexpensive. The multiple steps, however, can lead to a lower overall yield.

  • Method 2 offers a more convergent and potentially higher-yielding approach, making it more attractive for larger-scale production. The main challenge lies in the efficient and regioselective synthesis of the dinitro precursor.

The choice of method will ultimately be dictated by the specific requirements of the research, including scale, cost, and available resources. Regardless of the method chosen, rigorous purification and thorough characterization, as outlined in this guide, are essential to ensure the quality of this important synthetic intermediate.

References

A Guide to Inter-laboratory Comparisons for the Analysis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, implementing, and interpreting inter-laboratory comparisons (ILCs) for the analysis of halogenated aromatic compounds. Adherence to the principles outlined herein will bolster confidence in analytical data, support regulatory compliance, and ultimately contribute to higher standards in scientific research and product development.

The Imperative for Inter-laboratory Comparisons

Halogenated aromatic compounds, a class of molecules significant in pharmaceuticals, agrochemicals, and as environmental contaminants, demand precise and accurate quantification. Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a robust quality assurance program.[1][2] They provide an objective means to:

  • Assess the proficiency of individual laboratories and analysts.[2]

  • Validate and harmonize analytical methods across different sites.[1]

  • Identify and rectify systematic errors in laboratory procedures.

  • Establish the comparability of data generated by different organizations, which is crucial for regulatory submissions and collaborative research.

This guide will navigate the complexities of organizing and participating in an ILC, with a specific focus on the nuances of analyzing halogenated aromatic compounds.

Designing a Robust Inter-laboratory Comparison

A successful ILC hinges on meticulous planning and a clear understanding of its objectives. The design phase should be a collaborative effort, ideally involving a coordinating laboratory with expertise in proficiency testing.

Key Stages in ILC Design

The overall workflow for designing an ILC can be visualized as follows:

ILC_Design_Workflow cluster_planning Planning & Objective Setting cluster_material Test Material Preparation cluster_protocol Protocol & Documentation cluster_execution Execution & Reporting Define_Objectives Define ILC Objectives Select_Analytes Select Target Analytes Define_Objectives->Select_Analytes Identify_Participants Identify & Recruit Participant Laboratories Select_Analytes->Identify_Participants Source_Material Source & Prepare Test Material Identify_Participants->Source_Material Homogeneity_Testing Conduct Homogeneity Testing Source_Material->Homogeneity_Testing Stability_Testing Conduct Stability Testing Homogeneity_Testing->Stability_Testing Develop_Protocol Develop Detailed Analytical Protocol Stability_Testing->Develop_Protocol Prepare_Instructions Prepare Instructions for Participants Develop_Protocol->Prepare_Instructions Design_Data_Reporting Design Data Reporting Format Prepare_Instructions->Design_Data_Reporting Distribute_Samples Distribute Samples Design_Data_Reporting->Distribute_Samples Collect_Data Collect & Analyze Data Distribute_Samples->Collect_Data Issue_Report Issue Final Report Collect_Data->Issue_Report

Caption: Workflow for Designing an Inter-laboratory Comparison.

Causality in Experimental Choices
  • Selection of Target Analytes and Matrix: The choice of halogenated aromatic compounds and the sample matrix (e.g., water, soil, plasma) should reflect real-world applications and analytical challenges. The concentration levels should be relevant to the intended purpose, for instance, at trace levels for environmental monitoring or at higher concentrations for pharmaceutical process control.

  • Participant Recruitment: A sufficient number of participating laboratories is crucial for robust statistical analysis. For smaller ILCs (2-7 participants), specific guidelines should be followed to ensure the results are meaningful.[3][4] The participants should ideally represent a range of experience levels and geographical locations to provide a comprehensive assessment of method performance.

  • Choice of Test Items: The foundation of a reliable ILC is the quality of the test materials. Certified Reference Materials (CRMs) are the gold standard as they have well-characterized property values with associated uncertainties.[5][6] When CRMs are not available, in-house prepared materials can be used, but they must undergo rigorous homogeneity and stability testing.[7]

Preparation and Validation of Test Materials

The integrity of the ILC results is directly dependent on the quality of the distributed samples.

Homogeneity and Stability Testing Protocol

Objective: To ensure that all participating laboratories receive statistically indistinguishable samples and that the analyte concentrations remain stable throughout the duration of the study.

Methodology:

  • Preparation: A bulk sample of the chosen matrix is spiked with a known concentration of the halogenated aromatic compound(s). For solid samples, thorough homogenization is critical.

  • Homogeneity Assessment: A statistically significant number of samples are randomly selected from the batch and analyzed in replicate under repeatable conditions. The between-sample variation is then compared to the within-sample variation.

  • Stability Assessment: Samples are stored under various conditions (e.g., temperature, light exposure) that mimic the potential shipping and storage conditions of the ILC. The analyte concentrations are measured at different time points to assess degradation.

Comparison of Analytical Methodologies

While the ILC may not prescribe a specific analytical method to allow for the evaluation of different approaches, it is beneficial to understand the common techniques employed for halogenated aromatic compounds.

Analytical TechniquePrincipleStrengthsCommon Challenges
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection based on mass-to-charge ratio.[8]High sensitivity and selectivity, extensive spectral libraries for identification.Derivatization may be required for polar compounds; matrix effects can be significant.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase followed by detection using two mass analyzers in series.[9]Suitable for a wide range of polar and non-polar compounds; high specificity and sensitivity.[9]Ion suppression or enhancement due to matrix effects; fewer extensive spectral libraries compared to GC-MS.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.Excellent for identifying unknown compounds and resolving isobaric interferences.[10]Higher instrument cost and complexity.

Step-by-Step Experimental Protocol for Participants

Clear and detailed instructions are essential to minimize variability arising from procedural differences.

  • Sample Receipt and Storage: Upon receipt, immediately inspect the integrity of the samples and store them as per the provided instructions.

  • Sample Preparation: Follow the specified sample preparation protocol meticulously. This may include extraction, clean-up, and concentration steps.[11][12]

  • Instrument Calibration: Calibrate the analytical instrument using the provided calibration standards or certified reference materials.

  • Sample Analysis: Analyze the ILC samples and any quality control samples in the same analytical run.

  • Data Processing: Integrate the chromatographic peaks and calculate the concentrations of the target analytes.

  • Reporting: Report the results in the specified format and units, including any observations or deviations from the protocol.

Statistical Analysis and Interpretation of Results

The statistical analysis of ILC data provides a quantitative measure of laboratory performance. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories provides a widely accepted framework for this.

Data Analysis Workflow

Data_Analysis_Workflow cluster_data_input Data Input & Pre-processing cluster_assigned_value Determination of Assigned Value cluster_performance_stats Calculation of Performance Statistics cluster_evaluation Performance Evaluation & Reporting Lab_Data Participant Laboratory Results Outlier_Test Outlier Identification (e.g., Grubbs' Test) Lab_Data->Outlier_Test Consensus_Mean Consensus Mean of Participant Results Outlier_Test->Consensus_Mean Assigned_Value Assigned Value (x_pt) Consensus_Mean->Assigned_Value Reference_Value Certified Reference Material Value Reference_Value->Assigned_Value Std_Dev Standard Deviation for Proficiency Assessment (σ_pt) Assigned_Value->Std_Dev Z_Score Calculate Z-scores Std_Dev->Z_Score Performance_Eval Evaluate Performance (Satisfactory/Unsatisfactory) Z_Score->Performance_Eval Final_Report Generate Final Report Performance_Eval->Final_Report

Caption: Workflow for Statistical Analysis of ILC Data.

Key Performance Indicators

The most common performance statistic is the z-score , which is calculated as:

z = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (the best estimate of the true concentration)

  • σ is the standard deviation for proficiency assessment

z-scorePerformance Evaluation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

A laboratory with an unsatisfactory z-score should conduct a thorough investigation to identify the root cause of the deviation and implement corrective actions.[1]

Hypothetical Case Study: ILC for 2,4-Dichlorophenol in Water

Objective: To assess the proficiency of laboratories in quantifying 2,4-Dichlorophenol in a spiked water sample.

Test Material: A water sample spiked with 2,4-Dichlorophenol at a target concentration of 50 µg/L. The assigned value (X) based on a certified reference material is 48.5 µg/L, with a standard deviation for proficiency assessment (σ) of 4.5 µg/L.

Laboratory IDReported Concentration (µg/L)z-scorePerformance
Lab A47.2-0.29Satisfactory
Lab B52.80.96Satisfactory
Lab C42.1-1.42Satisfactory
Lab D59.52.44Questionable
Lab E38.9-2.13Unsatisfactory

Interpretation:

  • Labs A, B, and C demonstrated satisfactory performance.

  • Lab D's result is questionable and warrants a review of their methodology.

  • Lab E's result is unsatisfactory, indicating a significant deviation that requires a root cause analysis and corrective action.

Conclusion

Inter-laboratory comparisons are an indispensable tool for ensuring the quality and reliability of data in the analysis of halogenated aromatic compounds. By following a well-structured approach to design, execution, and data analysis, laboratories can gain valuable insights into their performance, foster continuous improvement, and contribute to a higher standard of scientific integrity.

References

Safety Operating Guide

A Guide to the Safe Handling of 5-Bromo-3-chlorobenzene-1,2-diamine: Essential Protective Measures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-Bromo-3-chlorobenzene-1,2-diamine. As a halogenated aromatic amine, this compound necessitates stringent safety protocols to mitigate potential health risks. This guide is structured to deliver immediate, actionable information, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an organic compound whose structure suggests potential hazards inherent to its chemical class. A thorough risk assessment is the foundational step before any handling of this substance.

Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Eye Damage/Irritation: Causes serious eye damage.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

A Safety Data Sheet (SDS) for the closely related compound, 5-Bromo-3-methylbenzene-1,2-diamine, further indicates potential for acute toxicity (oral, dermal, and inhalation), and respiratory irritation.[2] These classifications demand a comprehensive personal protective equipment (PPE) strategy.

Hazard ClassGHS ClassificationPotential Effects
Skin CorrosionCategory 1BCauses severe skin burns
Eye DamageCategory 1Causes serious eye damage
Skin SensitizationCategory 1May cause an allergic skin reaction
Acute Toxicity (by analogy)Category 4Harmful if swallowed, in contact with skin, or if inhaled[2]
Respiratory Irritation (by analogy)Category 3May cause respiratory irritation[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of the compound that can cause irreversible eye damage.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can lead to severe burns and allergic reactions. Always check the glove manufacturer's specifications for chemical compatibility and breakthrough times.
Body Chemical-resistant lab coat or apronProvides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated chemical fume hoodMinimizes the inhalation of any dust or vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Feet Closed-toe shoesProtects feet from spills.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation:

  • Consult the SDS: Before beginning work, thoroughly review the Safety Data Sheet for this compound and any other chemicals being used.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble all Materials: Have all necessary equipment, including waste containers, readily accessible within the fume hood to avoid unnecessary movement.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Work Within a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound with care to prevent the generation of dust or aerosols.

  • Use Designated Equipment: Utilize dedicated spatulas, glassware, and other equipment for handling this compound.

  • Keep Containers Closed: When not in use, ensure that the container is tightly sealed.

Post-Handling:

  • Decontaminate: Clean all equipment and the work surface thoroughly after use.

  • Properly Dispose of Waste: Segregate and dispose of all waste as outlined in the disposal plan below.

  • Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination, and wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Avoid Dust/Aerosols handle1->handle2 handle3 Use Designated Equipment handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure, swift and appropriate action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

For any significant spill, evacuate the immediate area and alert your institution's environmental health and safety office.

Emergency Response Workflow

cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Incident action1 Remove from Exposure start->action1 action2 Flush Affected Area (15 min) action1->action2 action3 Alert Others & Evacuate if Necessary action1->action3 medical1 Seek Immediate Medical Attention action2->medical1 medical2 Provide SDS to Medical Personnel medical1->medical2

Caption: A workflow for responding to an exposure incident involving this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of in the designated halogenated waste container.

  • Container Management: Keep the waste container securely closed when not in use and store it in a well-ventilated area, away from incompatible materials.

  • Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your environmental health and safety department for specific procedures.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-chlorobenzene-1,2-diamine
Reactant of Route 2
5-Bromo-3-chlorobenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.